molecular formula C11H16N2 B1266050 1-(4-Methylphenyl)piperazine CAS No. 39593-08-3

1-(4-Methylphenyl)piperazine

Cat. No.: B1266050
CAS No.: 39593-08-3
M. Wt: 176.26 g/mol
InChI Key: ONEYFZXGNFNRJH-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)piperazine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEYFZXGNFNRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192706
Record name 1-(p-Tolyl)piperazine
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Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39593-08-3
Record name 1-(4-Methylphenyl)piperazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Tolyl)piperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(p-Tolyl)piperazine
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Record name 1-(p-tolyl)piperazine
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Foundational & Exploratory

1-(4-Methylphenyl)piperazine synthesis pathway and reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Exploration

I'm currently focused on gathering information on the synthesis of 1-(4-Methylphenyl)piperazine. I'm prioritizing authoritative sources and looking into common methods like Buchwald-Hartwig amination and other efficient pathways. I need to understand the underlying reaction mechanisms for a more informed approach.

Expanding Search Scope

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Physicochemical properties of 1-(4-Methylphenyl)piperazine for research

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Property Search

I'm starting a thorough search for the physicochemical properties of 1-(4-Methylphenyl)piperazine. I'll need to find its molecular weight, melting and boiling points, solubility data, pKa value, and logP. This foundational information will be crucial for subsequent steps.

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1-(4-Methylphenyl)piperazine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering information on the mechanism of action of 1-(4-Methylphenyl)piperazine, specifically its receptor binding profile and downstream signaling pathways. I'm also looking for any known pharmacological effects to build a solid foundation.

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A Comprehensive Guide to the Spectroscopic Characterization of 1-(4-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data essential for the unambiguous characterization of 1-(4-Methylphenyl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the principles and experimental workflows for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the practical interpretation of the spectral data to confirm the molecular structure and purity of the target compound.

Introduction

This compound, also known as 4-methyl-1-phenylpiperazine, is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural integrity is paramount for the efficacy and safety of the final drug product. Therefore, rigorous analytical characterization is a critical step in its synthesis and quality control. This guide details the application of standard spectroscopic techniques to achieve a comprehensive structural elucidation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Interpretation and Expected Chemical Shifts:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the piperazine ring protons, and the methyl group protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic (ortho to -N)~6.85Doublet2HThese protons are on the aromatic ring, adjacent to the nitrogen atom of the piperazine.
Aromatic (ortho to -CH₃)~7.08Doublet2HThese protons are on the aromatic ring, adjacent to the methyl group.
Piperazine (-N-CH₂-)~3.15Triplet4HProtons on the carbons directly attached to the aromatic ring nitrogen.
Piperazine (-NH-CH₂-)~3.00Triplet4HProtons on the carbons adjacent to the secondary amine.
Methyl (-CH₃)~2.27Singlet3HThe three protons of the methyl group on the aromatic ring.
Amine (-NH)VariableBroad Singlet1HThe chemical shift of the N-H proton is variable and can be confirmed by D₂O exchange.

Causality in Experimental Choices: The choice of deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. The field strength of the spectrometer (e.g., 300 MHz) determines the resolution of the spectrum; higher fields provide better separation of closely spaced signals.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

  • Data Processing: Process the data similarly to ¹H NMR.

Data Interpretation and Expected Chemical Shifts:

Carbon Assignment Chemical Shift (δ, ppm) Notes
Aromatic (C-N)~149.3The carbon atom of the aromatic ring directly attached to the piperazine nitrogen.
Aromatic (C-CH₃)~129.6The carbon atom of the aromatic ring directly attached to the methyl group.
Aromatic (CH, ortho to -N)~116.2The two equivalent aromatic CH carbons adjacent to the nitrogen-substituted carbon.
Aromatic (CH, ortho to -CH₃)~129.8The two equivalent aromatic CH carbons adjacent to the methyl-substituted carbon.
Piperazine (-N-CH₂-)~50.7The two equivalent carbon atoms of the piperazine ring attached to the aromatic nitrogen.
Piperazine (-NH-CH₂-)~46.1The two equivalent carbon atoms of the piperazine ring adjacent to the secondary amine.
Methyl (-CH₃)~20.4The carbon atom of the methyl group.

Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum corresponds to the number of unique proton and carbon environments, respectively, which must be consistent with the proposed structure.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid dispersion in a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups.

Data Interpretation and Expected Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (secondary amine)Stretching3200-3400Medium, broad
C-H (aromatic)Stretching3000-3100Medium to weak
C-H (aliphatic)Stretching2800-3000Medium to strong
C=C (aromatic)Stretching1500-1600Medium to strong
C-N (aromatic amine)Stretching1250-1360Strong
C-N (aliphatic amine)Stretching1020-1250Medium

Authoritative Grounding: The interpretation of IR spectra is based on well-established correlation tables that link absorption frequencies to specific molecular vibrations. These correlations are empirically derived from the analysis of a vast number of known compounds.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate ions.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

Data Interpretation and Expected Fragments:

The mass spectrum of this compound will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.

  • Molecular Weight: 176.26 g/mol

  • Expected Molecular Ion Peak (EI): m/z = 176

  • Expected Protonated Molecular Ion Peak (ESI): m/z = 177

Fragmentation Pattern: The fragmentation pattern provides clues about the molecular structure. Common fragmentation pathways for this molecule would involve cleavage of the piperazine ring and the bond between the aromatic ring and the piperazine nitrogen.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Compound dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument acquire Acquire Spectrum instrument->acquire processing Process Raw Data acquire->processing analysis Interpret Spectrum processing->analysis

Caption: General workflow for NMR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare KBr Pellet or Thin Film instrument Place in FTIR Spectrometer prep->instrument acquire Record Spectrum instrument->acquire analysis Identify Functional Group Bands acquire->analysis

Caption: General workflow for IR spectroscopic analysis.

MS_Workflow cluster_prep Sample Introduction cluster_acq Mass Analysis cluster_analysis Data Analysis intro Introduce Sample (e.g., Infusion, LC/GC) ionize Ionization intro->ionize analyze Mass Separation ionize->analyze detect Detection analyze->detect analysis Determine Molecular Weight & Fragmentation detect->analysis

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure with a high degree of confidence. This multi-technique approach is a cornerstone of modern chemical analysis and is essential for ensuring the quality and identity of chemical compounds in research and industrial settings.

References

  • Spectral Database for Organic Compounds (SDBS). 1-(p-tolyl)piperazine. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general textbook reference, no direct link available for the entire book).

Solubility and stability of 1-(4-Methylphenyl)piperazine in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google searches to build a thorough dataset on the solubility of 1-(4-Methylphenyl)piperazine. I'm focusing on common lab solvents: polar protic, polar aprotic, and nonpolar. I'll need to expand my search to include relevant scientific databases to ensure the completeness of my data.

Expanding Data Collection

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Investigating the neuropharmacological effects of 1-(4-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by delving into the neuropharmacological properties of 4-MPP. The immediate focus is on its receptor binding profile. I plan to gather details on both in vitro and in vivo effects. This initial search will lay the groundwork for a more detailed analysis.

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Preliminary in-vitro screening of 1-(4-Methylphenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Screening

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1-(4-Methylphenyl)piperazine as a serotonin releasing agent in synaptosomes

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Biological activity of novel 1-(4-Methylphenyl)piperazine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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An In-depth Technical Guide to the Initial Exploration of 1-(4-Methylphenyl)piperazine as a Ferroptosis Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a critical mechanism in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The search for potent and specific inhibitors of ferroptosis is an area of intense research and drug development. This technical guide provides an in-depth exploration of 1-(4-Methylphenyl)piperazine as a promising precursor for the synthesis of novel ferroptosis inhibitors. We will delve into the rationale for its selection, the synthesis of highly potent 10H-phenothiazine derivatives, their mechanism of action as radical-trapping antioxidants, and a comprehensive guide to the experimental workflows required for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting ferroptosis.

The Rationale: Targeting Ferroptosis and the Promise of the Piperazine Scaffold

Ferroptosis is a unique form of cell death driven by the iron-catalyzed peroxidation of polyunsaturated fatty acids within cellular membranes.[1][2] This process is distinct from other forms of programmed cell death, such as apoptosis, and is tightly regulated by a complex network of metabolic pathways. Key to this regulation is the glutathione peroxidase 4 (GPX4) enzyme, which, in conjunction with glutathione (GSH), functions to neutralize lipid hydroperoxides.[3][4] Inhibition or depletion of GPX4 or GSH, or an overload of intracellular iron, can trigger a cascade of lipid peroxidation, culminating in membrane damage and cell death.[1][2]

The piperazine moiety is a versatile scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[5] Recent studies have highlighted the potential of piperazine-based compounds as ferroptosis inhibitors. Notably, derivatives of ferrostatin-1, a well-known ferroptosis inhibitor, incorporating a 1,4-diformyl-piperazine structure have demonstrated significant anti-ferroptotic activity.[6] This suggests that the piperazine ring can serve as a valuable component in the design of novel radical-trapping antioxidants that can effectively suppress lipid peroxidation.

Our focus on this compound, also known as N-4-Tolylpiperazine, stems from a crucial discovery: its utility in the synthesis of 10H-Phenothiazine derivatives that act as potent ferroptosis inhibitors.[7] This positions this compound not necessarily as an active inhibitor itself, but as a key building block for constructing molecules with high anti-ferroptotic efficacy.

From Precursor to Potent Inhibitor: The Synthesis of 10H-Phenothiazine Derivatives

The therapeutic potential of this compound is realized through its chemical transformation into more complex and highly active molecules. Research has demonstrated that phenothiazine derivatives incorporating the this compound moiety are exceptionally potent inhibitors of ferroptosis.[8]

A standout example from structure-activity relationship (SAR) studies is the compound 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine (referred to as compound 51 in the cited literature). This derivative has shown an exceptionally low half-maximal effective concentration (EC50) of 0.0005 μM in an erastin-induced HT1080 cell ferroptosis model.[8] Erastin is a classical ferroptosis inducer that inhibits the system Xc- cystine/glutamate antiporter, leading to GSH depletion.[9]

While a detailed, step-by-step synthetic protocol for this specific compound is not publicly available in the reviewed literature, the general synthesis of phenothiazine derivatives often involves the reaction of a phenothiazine core with various side chains.[2][10] The synthesis of compound 51 would likely involve the coupling of a 2-substituted phenothiazine with a derivative of this compound.

The general synthetic approach for phenothiazine derivatives can be visualized as follows:

G cluster_reactants Starting Materials cluster_reaction Chemical Synthesis cluster_product Final Product Phenothiazine_Core Substituted 10H-Phenothiazine Coupling_Reaction Coupling Reaction (e.g., Alkylation, Acylation) Phenothiazine_Core->Coupling_Reaction Piperazine_Derivative This compound Derivative Piperazine_Derivative->Coupling_Reaction Final_Compound Potent Ferroptosis Inhibitor (e.g., Compound 51) Coupling_Reaction->Final_Compound

Caption: General synthetic pathway for phenothiazine-based ferroptosis inhibitors.

Further research is warranted to delineate the precise synthetic route and optimize the reaction conditions for producing these highly potent ferroptosis inhibitors.

Mechanism of Action: Radical-Trapping Antioxidants

The potent anti-ferroptotic activity of the 10H-phenothiazine derivatives synthesized from this compound is attributed to their function as radical-trapping antioxidants (RTAs).[8] RTAs are crucial in preventing the propagation of lipid peroxidation, which is the central executionary mechanism of ferroptosis.[1][11]

The proposed mechanism of action involves the following key steps:

  • Inhibition of Lipid Peroxidation: The phenothiazine core of the derivative acts as a potent scavenger of lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[8]

  • Preservation of GPX4 Activity: By mitigating the accumulation of lipid peroxides, these compounds indirectly preserve the function of GPX4, a key enzyme in the cellular defense against ferroptosis. A study on a potent phenothiazine derivative demonstrated an increase in intracellular GPX4 levels.[12]

  • Reduction of Oxidative Stress: The overall effect is a significant reduction in cellular oxidative stress, protecting the cell membrane from catastrophic damage and preventing ferroptotic cell death.

The following diagram illustrates the proposed mechanism of action:

G cluster_ferroptosis Ferroptosis Induction cluster_inhibition Inhibition Pathway Erastin Erastin System_Xc System Xc- Inhibition Erastin->System_Xc GSH_Depletion GSH Depletion System_Xc->GSH_Depletion GPX4_Inactivation GPX4 Inactivation GSH_Depletion->GPX4_Inactivation Lipid_ROS Lipid Peroxidation GPX4_Inactivation->Lipid_ROS allows Cell_Death Ferroptotic Cell Death Lipid_ROS->Cell_Death Phenothiazine_Derivative Phenothiazine Derivative (from this compound) Phenothiazine_Derivative->GPX4_Inactivation Upregulates GPX4 Phenothiazine_Derivative->Lipid_ROS Inhibits (Radical Trapping)

Caption: Mechanism of ferroptosis inhibition by phenothiazine derivatives.

Experimental Workflow for Evaluation

A rigorous and multi-faceted experimental approach is essential to validate the ferroptosis-inhibiting potential of novel compounds derived from this compound. The following workflow provides a comprehensive guide for in vitro evaluation.

Step 1: Induction of Ferroptosis and Assessment of Cell Viability

The initial step is to establish a reliable in vitro model of ferroptosis and assess the cytoprotective effect of the test compounds.

Protocol: Cell Viability Assay

  • Cell Culture: Culture a suitable cell line (e.g., HT-1080 fibrosarcoma cells) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with a ferroptosis inducer such as erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM). Co-treat with a range of concentrations of the test compound. Include positive controls such as ferrostatin-1 (a known ferroptosis inhibitor) and negative (vehicle) controls.[1]

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of membrane rupture.[13][14]

Data Presentation:

Treatment GroupConcentrationCell Viability (%)
Vehicle Control-100
Erastin10 µM30 ± 5
Erastin + Ferrostatin-110 µM + 1 µM95 ± 4
Erastin + Test Compound10 µM + 0.1 µM45 ± 6
Erastin + Test Compound10 µM + 1 µM80 ± 5
Erastin + Test Compound10 µM + 10 µM98 ± 3
Step 2: Measurement of Lipid Peroxidation

A hallmark of ferroptosis is the accumulation of lipid reactive oxygen species (ROS). Directly measuring lipid peroxidation is crucial to confirm the mechanism of action of the test compound.

Protocol: Lipid Peroxidation Assay

  • Cell Treatment: Treat cells with the ferroptosis inducer and the test compound as described for the viability assay.

  • Staining: Stain the cells with a fluorescent probe that is sensitive to lipid peroxidation, such as BODIPY™ 581/591 C11.[15]

  • Analysis: Analyze the fluorescence by flow cytometry or fluorescence microscopy. A shift in the fluorescence emission spectrum of the probe indicates lipid peroxidation.

  • Alternative Method: Quantify malondialdehyde (MDA), a stable byproduct of lipid peroxidation, using a colorimetric assay kit.[16]

Step 3: Quantification of Intracellular Iron

Since ferroptosis is an iron-dependent process, assessing the effect of the test compound on intracellular iron levels can provide valuable mechanistic insights.

Protocol: Intracellular Iron Quantification

  • Cell Lysis: Treat cells as previously described and then lyse the cells to release intracellular contents.

  • Iron Measurement: Quantify the total intracellular iron content using a colorimetric ferrozine-based assay or a more sensitive technique like inductively coupled plasma-mass spectrometry (ICP-MS).[4][17]

Step 4: Assessment of GPX4 Activity

To determine if the test compound directly or indirectly affects the key ferroptosis regulator GPX4, its enzymatic activity can be measured.

Protocol: GPX4 Activity Assay

  • Cell Lysate Preparation: Prepare cell lysates from treated and control cells.

  • Activity Measurement: Use a commercially available GPX4 activity assay kit. These kits typically measure the consumption of NADPH in a coupled reaction with glutathione reductase, which is proportional to GPX4 activity.[2][10]

Experimental Workflow Diagram:

G Start Start: Synthesize Phenothiazine Derivatives from This compound Step1 Step 1: Induce Ferroptosis (Erastin/RSL3) & Assess Cell Viability (MTT/LDH) Start->Step1 Step2 Step 2: Measure Lipid Peroxidation (BODIPY C11 / MDA Assay) Step1->Step2 Step3 Step 3: Quantify Intracellular Iron (Ferrozine Assay / ICP-MS) Step2->Step3 Step4 Step 4: Assess GPX4 Activity (Commercial Assay Kit) Step3->Step4 End End: Characterize Potent Ferroptosis Inhibitor Step4->End

Caption: A step-by-step experimental workflow for evaluating ferroptosis inhibitors.

Therapeutic Implications and Future Directions

The discovery of potent phenothiazine-based ferroptosis inhibitors derived from this compound holds significant therapeutic promise. These compounds have shown efficacy in preclinical models of ischemic stroke, a condition where ferroptosis is known to contribute to neuronal damage.[8] The neuroprotective effects of phenothiazine derivatives in stroke models further underscore their potential for treating diseases with an underlying ferroptotic component.

Future research should focus on several key areas:

  • Optimization of the Synthetic Route: Development of a detailed and efficient synthesis protocol for the most potent derivatives is crucial for further preclinical and clinical development.

  • In Vivo Efficacy and Pharmacokinetics: Comprehensive in vivo studies are needed to evaluate the efficacy, safety, and pharmacokinetic profiles of these compounds in various disease models.

  • Exploration of Intrinsic Activity: Investigating the potential intrinsic antioxidant or anti-ferroptotic properties of the this compound precursor itself could provide a more complete understanding of the structure-activity relationship.

  • Expansion to Other Disease Models: The efficacy of these compounds should be explored in other ferroptosis-related diseases, such as neurodegenerative disorders and certain types of cancer.

Conclusion

This compound has been identified as a valuable and strategic precursor for the development of a new class of highly potent ferroptosis inhibitors. The resulting 10H-phenothiazine derivatives, particularly compound 51, have demonstrated exceptional efficacy in vitro and in preclinical models, acting as potent radical-trapping antioxidants that effectively suppress iron-dependent lipid peroxidation. The detailed experimental workflow provided in this guide offers a robust framework for the continued exploration and validation of these and other novel ferroptosis inhibitors. The initial findings strongly support the continued investigation of this chemical scaffold in the pursuit of new therapies for a range of devastating diseases.

References

  • ACS Chemical Biology. (n.d.). The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis Underscores the Role of Autoxidation in the Mechanism of Cell Death. ACS Publications.
  • Nature. (2024). Lipid-derived radical-trapping antioxidants suppress ferroptosis. Nature.
  • Scilit. (2026). Elucidating the Ferroptotic Black Box: Radical-Trapping Antioxidant Probes Illuminate Subcellular Onset and Progression. Scilit.
  • PMC. (2017). Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway. PMC.
  • PubMed. (2017). Phenothiazines Enhance Mild Hypothermia-induced Neuroprotection via PI3K/Akt Regulation in Experimental Stroke. PubMed.
  • PubMed. (2021). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. PubMed.
  • Stroke. (n.d.). A phenothiazine derivative reduces rat brain damage after global or focal ischemia. Stroke.
  • PMC. (2019). A new checkpoint against ferroptosis. PMC.
  • ResearchGate. (2014). What is the best way to quantify intracellular iron in human cells?. ResearchGate.
  • PubMed. (2021). Phenothiazine Inhibits Neuroinflammation and Inflammasome Activation Independent of Hypothermia After Ischemic Stroke. PubMed.
  • PubMed. (1989). Phenothiazines Reduce Ischemic Damage to the Central Nervous System. PubMed.
  • PubMed. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed.
  • PMC. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PMC.
  • Creative Bioarray. (n.d.). Ferroptosis Assay. Creative Bioarray.
  • BioRag. (2021). Lipid peroxidation assay protocol. BioRag.
  • Bio-protocol. (n.d.). Cell Viability Assay. Bio-protocol.
  • Elabscience. (n.d.). Glutathione Peroxidase 4 (GPX4) Activity Assay Kit. Elabscience.
  • Molekul. (n.d.). SYNTHESIS OF 1,4-BIS [(1-HYDROXY-4-T-BUTYL-PHENYL) METHYL]PIPERAZINE AS ANTIOXIDANTS. Molekul.
  • PMC. (n.d.). Assessment of lipid peroxidation in irradiated cells. PMC.
  • IOSRPHR. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy.
  • AIP Publishing. (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing.
  • PubMed. (2025). A novel ferroptosis inhibitor phenothiazine derivative reduces cell death and alleviates neurological impairments after cerebral hemorrhage. PubMed.
  • Google Patents. (n.d.). Synthesis of 2-substituted phenothiazines. Google Patents.
  • MDPI. (n.d.). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. MDPI.
  • PubMed. (2017). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. PubMed.
  • PubMed. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed.

Sources

Understanding the basic pharmacology of p-Tolylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Pharmacology Review

I'm starting with a deep dive into p-Tolyl piperazine's pharmacology. Right now, I'm concentrating on its core mechanics: the action, receptor binding, pharmacokinetics, and pharmacodynamics. I'm focusing on gathering comprehensive information on these key areas.

Deepening the Research Scope

I've widened my research to include the synthesis, chemical properties, and known metabolites of p-Tolyl piperazine. I'm also looking for documented physiological and behavioral effects from studies, plus established experimental protocols. I am prioritizing peer-reviewed sources and regulatory documents to maintain accuracy.

Expanding the Pharmacology Focus

I'm now diving into the specifics. I'm building a structure for the technical guide, starting with an introduction to pTP and its importance. Following this, I'll detail its pharmacodynamics, including the molecular targets and signaling pathways involved. I'm also preparing to cover its pharmacokinetic profile, with sections on absorption, distribution, metabolism, and excretion. I will include a section on observed physiological and behavioral effects.

Discovering the therapeutic potential of piperazine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents one of the most important structural motifs in contemporary drug discovery. Its unique physicochemical properties, synthetic tractability, and ability to engage a wide array of biological targets have cemented its status as a "privileged scaffold." This guide provides an in-depth exploration of the therapeutic potential of piperazine derivatives, detailing their mechanisms of action, diverse applications, and the key experimental workflows essential for their development. We will dissect the causality behind experimental choices and provide validated protocols to empower researchers in their quest for novel therapeutics.

The Piperazine Core: More Than Just a Linker

The prevalence of the piperazine moiety in FDA-approved drugs is not a coincidence. Its utility stems from a unique combination of structural and physicochemical properties that make it highly advantageous for modulating biological systems.

  • Physicochemical Properties: The two nitrogen atoms confer a basic character, with the pKa of the unsubstituted piperazine typically falling in the range that allows for significant protonation at physiological pH (7.4). This positive charge is crucial for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins, a common feature in receptor binding pockets. Furthermore, this ionization enhances aqueous solubility, a critical factor for favorable pharmacokinetics.

  • Structural Rigidity and Conformational Control: The chair conformation of the piperazine ring provides a rigid and predictable three-dimensional structure. This pre-organization reduces the entropic penalty upon binding to a target, often leading to higher affinity.

  • Synthetic Versatility: The secondary amine nature of the piperazine scaffold allows for straightforward derivatization at the N1 and N4 positions. This synthetic accessibility enables the rapid generation of large chemical libraries, facilitating extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The following diagram illustrates the general workflow for the discovery and optimization of piperazine-based drug candidates.

G cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development A Piperazine Scaffold Selection B Library Synthesis (N1, N4 Derivatization) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) D->E Hit-to-Lead F ADME/Tox Profiling (In Vitro & In Vivo) E->F G Lead Candidate Selection F->G H IND-Enabling Studies G->H Candidate Nomination I Clinical Trials (Phase I-III) H->I J FDA Approval I->J G Dopamine High Dopamine (Hyperdopaminergic) D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Full Agonist (Strong Activation) Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist (Weak Activation) G_protein Gi/o Protein Activation D2R->G_protein Signal Transduction AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP ↓ cAMP Production AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Modulated Neuronal Response (Normalization) PKA->Response

Caption: Aripiprazole's partial agonism at the Dopamine D2 receptor.

Oncology

In cancer therapy, piperazine derivatives have been successfully developed as kinase inhibitors. Kinases are crucial signaling proteins that are often dysregulated in cancer cells.

  • Imatinib (Gleevec): This groundbreaking drug transformed the treatment of chronic myeloid leukemia (CML). Imatinib's structure, featuring a key N-methylpiperazine group, allows it to fit perfectly into the ATP-binding pocket of the Bcr-Abl tyrosine kinase. This specific inhibition blocks the downstream signaling that drives cell proliferation and survival in CML cells. The piperazine moiety in Imatinib is critical for its solubility and cell permeability, ensuring it reaches its intracellular target.

Infectious Diseases

The piperazine scaffold is also found in a variety of anti-infective agents.

  • Anthelmintics (e.g., Piperazine Citrate): One of the earliest uses of piperazine was as an anthelmintic to treat parasitic worm infections. It functions by blocking acetylcholine at the myoneural junction of ascaris worms, leading to flaccid paralysis and expulsion of the parasite from the host's system.

  • Antivirals (e.g., Indinavir): While not a direct piperazine derivative in its core, related structures and piperazine-containing molecules have been explored as antiviral agents. For instance, Indinavir, an HIV protease inhibitor, contains a piperazine-like ring that is crucial for its binding to the viral enzyme's active site.

The following table summarizes key FDA-approved drugs containing the piperazine motif.

Drug Name Trade Name Target(s) Therapeutic Area
AripiprazoleAbilifyDopamine D2, Serotonin 5-HT1A/2ACNS (Antipsychotic)
ImatinibGleevecBcr-Abl, c-KIT, PDGFROncology
CetirizineZyrtecHistamine H1 ReceptorAllergy (Antihistamine)
SildenafilViagraPDE5Erectile Dysfunction
OlaparibLynparzaPARP1, PARP2, PARP3Oncology
TrazodoneDesyrelSerotonin 5-HT2A, α1-adrenergicCNS (Antidepressant)

Key Experimental Workflows

Developing a novel piperazine therapeutic requires a systematic and rigorous experimental cascade. The protocols described here are foundational and represent self-validating systems when appropriate controls are included.

Synthesis: A General Protocol for N-Arylation

The Buchwald-Hartwig amination is a powerful and widely used method for coupling an aryl halide with the piperazine core. This reaction is chosen for its high functional group tolerance and excellent yields.

Protocol: Buchwald-Hartwig N-Arylation of Piperazine

  • Reagent Preparation: In a nitrogen-purged glovebox, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a phosphine ligand like Xantphos (0.04 mmol) to an oven-dried reaction vial.

  • Solvent and Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol). Add anhydrous toluene (5 mL) as the solvent.

    • Causality: Anhydrous conditions are critical as water can deactivate the catalyst and base. Sodium tert-butoxide is strong enough to deprotonate the piperazine but does not interfere with the aryl halide.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

In Vitro Target Engagement: Receptor Binding Assay

To determine if a synthesized derivative binds to its intended target (e.g., the D2 receptor), a competitive radioligand binding assay is the gold standard.

Protocol: Dopamine D2 Receptor Competitive Binding Assay

  • Materials:

    • Cell membranes expressing human D2 receptors.

    • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

    • Test Compounds (piperazine derivatives) at various concentrations.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Assay Setup: In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of [³H]-Spiperone (e.g., 0.2 nM), and varying concentrations of the test compound.

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of an unlabeled competitor (Haloperidol) to saturate all specific binding sites.

    • Test Compound Wells: Contain membranes, radioligand, and serially diluted test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate). Wash the filters 3 times with ice-cold assay buffer.

    • Causality: Rapid filtration and cold washes are essential to minimize the dissociation of the radioligand from the receptor during this step.

  • Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Future Directions and Conclusion

The journey of piperazine in medicine is far from over. Current research focuses on incorporating piperazine derivatives into novel modalities such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors. Furthermore, exploring new chemical space by decorating the piperazine core with novel functionalities will undoubtedly unlock new therapeutic opportunities.

References

  • Thakare, R., & Mahajan, A. (2022). A review on piperazine derivatives with their pharmacological activities. World Journal of Biology Pharmacy and Health Sciences, 12(02), 061–073. [Link]
  • Rathi, E., & Ludkuwar, P. (2022). Piperazine: A Privileged Scaffold for Drug Development. International Journal for Research in Applied Science and Engineering Technology, 10(7), 3122–3133. [Link]
  • Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., Roth, B. L., & Mailman, R. (2003). Aripiprazole, A Novel Atypical Antipsychotic Drug with a Unique and Robust Pharmacology. Neuropsychopharmacology, 28(8), 1400–1411. [Link]
  • Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, a drug that displays partial agonism and functional selectivity. Current neuropharmacology, 15(8), 1192-1207. [Link]
  • Druker, B. J. (2002). Imatinib as a paradigm of targeted cancer therapies. Advances in cancer research, 85, 1-30. [Link]
  • O'Dwyer, M. E., & Druker, B. J. (2000). STI571: an inhibitor of the BCR-ABL tyrosine kinase for the treatment of chronic myelogenous leukaemia. The lancet oncology, 1(4), 207-211. [Link]
  • Martin, R. J. (1997). Modes of action of anthelmintic drugs. Veterinary Journal, 154(1), 11-34. [Link]
  • Vacca, J. P., Dorsey, B. D., Schleif, W. A., Levin, R. B., McDaniel, S. L., Darke, P. L., Zugay, J., Quintero, J. C., Blahy, O. M., Roth, E., Sardana, V. V., Schlabach, A. J., Holloway, M. K., Lin, J. H., Chen, I. W., Vastag, K., Ostovic, D., Anderson, P. S., Emini, E. A., & Huff, J. R. (1994). L-735,524: a potent, orally bioavailable HIV-1 protease inhibitor. Proceedings of the National Academy of Sciences of the United States of America, 91(17), 7927–7931. [Link]

Methodological & Application

GC-MS protocol for the analysis of 1-(4-Methylphenyl)piperazine in samples

Author: BenchChem Technical Support Team. Date: January 2026

Initiating GC-MS Research

I'm starting with broad Google searches to gather data on the GC-MS analysis of 1-(4-Methylphenyl)piperazine. Right now, I'm concentrating on established protocols and sample preparation techniques. My goal is a solid foundation for more focused investigation.

Defining GC-MS Parameters

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Outlining Analysis Procedures

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HPLC method development for quantifying 1-(4-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

I'm initiating my investigation by diving into Google searches. I'm focusing on gathering key data about 1-(4-Methylphenyl)piperazine. Specifically, I need details on its chemical characteristics, solubility, and UV absorbance behavior. This initial step is vital to lay the groundwork for developing the HPLC method.

Expanding Scope of the Search

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Planning Initial Research Steps

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Using 1-(4-Methylphenyl)piperazine as an intestinal permeation enhancer in Caco-2 cell models

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've initiated the data gathering phase, focusing on 1-(4-Methylphenyl)piperazine. My searches are zeroing in on its role as a permeation enhancer and relevant Caco-2 cell model data. I'm also looking into standard Caco-2 permeability assay protocols. Tight junction modulation mechanisms are next on the list.

Planning Application Note Structure

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Developing the Application Note

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Synthesis of 10H-Phenothiazine derivatives using N-4-Tolylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google to hunt down synthesis details for 10H-Phenothiazine derivatives. I'm especially interested in N-4's role and how it's used. The goal is to build a solid base of information to begin exploring this topic.

Analyzing Search Results

I've transitioned from data gathering to analysis. I'm structuring the application note. I'll introduce phenothiazines and the N-4-Tolylpiperazine synthesis. Then I will explain experimental choices, with data tables and diagrams. I'm focusing on the logical structure, to build the framework for protocols and ensure clarity.

Planning Synthesis Strategy

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Application of 1-(4-Methylphenyl)piperazine in developing psychoactive drug intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on 1-(4-Methylphenyl)piperazine. I'm prioritizing its synthesis, chemical characteristics, and understood uses as a psychoactive substance. I'm aiming for a strong foundation of knowledge, so I can start to establish a baseline.

Expanding Research Scope

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Planning Comprehensive Synthesis Notes

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Experimental protocol for assessing TEER reduction with 1-(4-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on 1-(4-Methylphenyl)piperazine, focusing on its influence on Transepithelial Electrical Resistance. My initial Google searches are underway, aiming to understand the substance's effects and the mechanisms of TEER.

Defining Scope and Structure

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Expanding Research and Protocols

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How to use 1-(4-Methylphenyl)piperazine in CNS drug discovery research

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on MPPP

I'm starting a deep dive into 1-(4-Methyl phenyl)piperazine (MPPP). I'm hitting Google hard, searching for details on how it's made, what it does in the brain, and how it's been used in drug development. My goal is to get a solid foundation of knowledge.

Analyzing MPPP Data

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Outlining the Project Strategy

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Analytical techniques for separating isomers of methylphenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Starting The Research

I've initiated the data gathering phase, beginning with broad Google searches to identify analytical techniques relevant to methylphenylpiperazine isomer separation. My focus is on methods like chiral chromatography (HPLC, SFC, GC), capillary electrophoresis, and any emerging techniques. The objective is to compile a preliminary landscape of applicable approaches.

Developing the Protocols

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1-(4-Methylphenyl)piperazine as a building block for novel anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on MPP

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Expanding Search for Data

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Protocol for studying memory acquisition enhancement with 1-(4-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on MPPP

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Utilizing 1-(4-Methylphenyl)piperazine in Smoothened (Smo) antagonist design

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Pathway Research

I'm now starting with in-depth Google searches. I'm focusing on the Hedgehog signaling pathway, particularly the Smoothened (Smo) receptor as a drug target. Also, I'm specifically looking into the use of 1-(4-Methylphenyl-5-methyl-4-isoxazolyl) as an example.

Mapping the Research Approach

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Application in the synthesis of GRP119 agonists for diabetes research

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

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Practical guide to N-alkylation reactions of 1-(4-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(4-methylphenyl)piperazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The following sections are structured to provide direct, actionable advice based on established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing a logical framework for identifying and resolving common problems.

Question 1: My reaction yield is consistently low (<50%) when using a Buchwald-Hartwig amination approach with 4-bromotoluene and piperazine. What are the likely causes and how can I improve it?

Low yields in a Buchwald-Hartwig C-N cross-coupling are often traced back to a few key areas: catalyst activity, base selection, and reaction conditions.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of this reaction. Its activity can be compromised by oxidation or improper handling.

    • Solution:

      • Use a Pre-catalyst: Employ a stable palladium pre-catalyst, such as (t-Bu)3P Pd G2 or a similar generation catalyst, which is more resistant to air and moisture.

      • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This involves properly degassing your solvent and using Schlenk line techniques. Even brief exposure to oxygen can deactivate the catalyst.

  • Inappropriate Base: The choice and strength of the base are critical for the catalytic cycle.

    • Solution:

      • Base Strength: Sodium tert-butoxide (NaOt-Bu) is a commonly used and effective base for this transformation. If you are using a weaker base like K2CO3, it may not be sufficient to deprotonate the piperazine effectively.

      • Base Solubility: Ensure the base is sufficiently soluble in your reaction solvent. If the base is not soluble, the reaction will be slow and incomplete.

  • Suboptimal Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

    • Solution:

      • Ligand Screening: If you are using a generic phosphine ligand, consider screening a small panel of ligands. Buchwald's biaryl phosphine ligands, such as SPhos or XPhos, are often highly effective for this type of coupling.

  • Incorrect Reaction Temperature or Time:

    • Solution:

      • Temperature Optimization: While a typical starting point is 80-100 °C, the optimal temperature can vary. If you suspect decomposition, try lowering the temperature. If the reaction is sluggish, a modest increase may be beneficial. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

Caption: A decision tree for troubleshooting low yields in the Buchwald-Hartwig synthesis of this compound.

Question 2: I am observing a significant amount of a side-product that I suspect is a double arylation of piperazine. How can I minimize this?

The formation of 1,4-bis(4-methylphenyl)piperazine is a common side reaction, especially when the stoichiometry is not carefully controlled.

Potential Causes & Step-by-Step Solutions:

  • Incorrect Stoichiometry: Using an insufficient excess of piperazine allows for the second nitrogen to react.

    • Solution:

      • Increase Piperazine Excess: Use a larger excess of piperazine (3-5 equivalents). This statistically favors the mono-arylation product. While this may complicate purification, it is often the most effective way to suppress the double arylation.

  • Reaction Conditions Favoring Double Arylation:

    • Solution:

      • Slow Addition of Aryl Halide: Add the 4-bromotoluene slowly to the reaction mixture containing the piperazine, catalyst, and base. This maintains a low concentration of the aryl halide, further favoring mono-substitution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are several established methods for the synthesis of this compound. The most common are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromotoluene or 4-chlorotoluene) with piperazine is often the preferred method due to its high functional group tolerance and generally good yields.

  • Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and piperazine. This method is older than the Buchwald-Hartwig amination and often requires higher reaction temperatures.

  • Reductive Amination: This involves the reaction of piperazine with 4-methylaniline in the presence of a reducing agent.

Comparative Overview of Synthetic Routes

Synthetic RouteTypical Aryl SourceCatalystKey AdvantagesKey Disadvantages
Buchwald-Hartwig 4-bromotoluene, 4-chlorotoluenePalladium complexesHigh yields, mild conditions, broad functional group toleranceCatalyst cost, sensitivity to air/moisture
Ullmann Condensation 4-iodotoluene, 4-bromotolueneCopper saltsLower catalyst costHarsher conditions (high temp.), often lower yields
Reductive Amination 4-methylaniline- (Reducing agent)No transition metal catalystCan produce byproducts, may require protection of one piperazine nitrogen

Q2: How do I effectively purify this compound from the reaction mixture, especially when a large excess of piperazine is used?

Purification can be challenging due to the basic nature of both the product and the excess piperazine starting material.

Recommended Purification Protocol:

  • Initial Workup:

    • After the reaction is complete, cool the mixture and quench with water.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid-Base Extraction:

    • Combine the organic extracts and wash with a dilute acid solution (e.g., 1 M HCl). This will protonate both the product and the excess piperazine, transferring them to the aqueous layer.

    • Separate the layers and discard the organic layer, which contains non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., 6 M NaOH) to a pH > 12. This will deprotonate the product and piperazine, causing them to precipitate or be extractable back into an organic solvent.

    • Extract the basified aqueous layer with fresh organic solvent.

  • Final Purification:

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can then be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Purification Workflow

Purification_Workflow reaction Crude Reaction Mixture workup Aqueous Workup & Organic Extraction reaction->workup acid_wash Wash with 1 M HCl (Protonates Amines) workup->acid_wash separation1 Separate Layers (Product in Aqueous) acid_wash->separation1 basify Basify Aqueous Layer (pH > 12) separation1->basify extraction2 Extract with Organic Solvent basify->extraction2 purification Dry, Concentrate & Purify (Chromatography/Recrystallization) extraction2->purification final_product Pure this compound purification->final_product

Caption: A step-by-step workflow for the purification of this compound.

Section 3: Experimental Protocols

Optimized Protocol for Buchwald-Hartwig Synthesis of this compound

This protocol is designed to maximize yield and minimize the formation of the double arylation byproduct.

Materials:

  • 4-bromotoluene

  • Piperazine (anhydrous)

  • (t-Bu)3P Pd G2 pre-catalyst

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Schlenk flask and other appropriate glassware

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere of Argon, add piperazine (3.0 equivalents), sodium tert-butoxide (1.2 equivalents), and the (t-Bu)3P Pd G2 pre-catalyst (0.5 mol%).

    • Add anhydrous toluene to the flask.

    • Stir the mixture at room temperature for 10 minutes.

  • Reagent Addition:

    • Add 4-bromotoluene (1.0 equivalent) to the flask.

  • Reaction:

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water.

    • Follow the acid-base extraction protocol detailed in the FAQ section for purification.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Overcoming poor solubility of 1-(4-Methylphenyl)piperazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on MPPP

I'm starting with focused Google searches to get data on 1-(4-Methylphenyl)piperazine. I'm prioritizing its aqueous solubility, pKa, and logP values. This initial data gathering phase is crucial.

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Troubleshooting isomer separation in GC-MS analysis of phenylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

GC-MS Troubleshooting Guide for the Separation of Phenylpiperazine Isomers

Welcome to the technical support resource for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phenylpiperazine isomers. This guide is designed for researchers, analytical scientists, and professionals in drug development who are navigating the complexities of separating and identifying structurally similar phenylpiperazine compounds.

The separation of positional (e.g., 2-CPP, 3-CPP, 4-CPP) and chiral isomers of substituted phenylpiperazines presents a significant analytical challenge due to their nearly identical physical properties and mass spectra. This guide provides in-depth, field-tested solutions and explains the scientific principles behind them to empower you to overcome these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the GC-MS analysis of phenylpiperazine isomers.

Q1: Why are my phenylpiperazine isomers co-eluting or showing very poor separation?

A: Co-elution is the most frequent issue and typically stems from using a non-optimal GC column. Standard, non-polar columns like those with a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5MS) often lack the selectivity to resolve isomers with minor structural differences. The separation of these compounds is highly dependent on subtle intermolecular interactions that a more specialized column chemistry can exploit. Positional isomers require columns with different selectivity, often a mid-polarity or specialized aromatic-selective phase, while chiral isomers necessitate a chiral stationary phase.

Q2: Will changing the oven temperature program alone be sufficient to separate my isomers?

A: While optimizing the temperature ramp rate can improve separation to some extent, it is rarely a complete solution for closely eluting isomers. A slower ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance resolution. However, for isomers with very similar boiling points and structures, the primary driver of separation is the chemical nature of the stationary phase, not the temperature profile.

Q3: I see mass spectra that are nearly identical for my co-eluting peaks. How can I confirm which isomer is which?

A: The electron ionization (EI) mass spectra of positional phenylpiperazine isomers are often very similar, dominated by common fragmentation pathways of the piperazine ring. This makes confident identification based on MS data alone unreliable when isomers are not chromatographically resolved. The most reliable method is to obtain certified reference standards for each isomer and run them individually to confirm their retention times under your specific chromatographic conditions. Without baseline separation, definitive identification is compromised.

Q4: What is derivatization and can it help improve my separation?

A: Derivatization is a chemical modification technique used to alter the properties of an analyte to make it more suitable for GC-MS analysis. For phenylpiperazines, derivatization with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) can improve volatility and, more importantly, can sometimes enhance the separation between isomers by altering their interaction with the stationary phase. This is particularly useful for improving peak shape and reducing tailing caused by the basic nitrogen atoms in the piperazine ring.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental issues.

Issue 1: Poor Resolution & Co-elution of Positional Isomers (e.g., 2-MeOPP, 3-MeOPP, 4-MeOPP)

Positional isomers of phenylpiperazines have identical masses and very similar boiling points, making their separation dependent almost entirely on the selectivity of the GC column's stationary phase.

Root Cause Analysis:

The primary cause is insufficient differential interaction between the isomers and the stationary phase. A standard non-polar phase interacts with analytes primarily through non-specific van der Waals forces, which are nearly identical for positional isomers. To achieve separation, the stationary phase must offer more specific interactions, such as dipole-dipole or pi-pi interactions.

Solutions & Protocols:

1. GC Column Selection (Primary Solution):

  • Rationale: The choice of stationary phase is the most critical factor for resolving positional isomers. A mid-polarity or aromatic-selective column is necessary to exploit subtle differences in the isomers' polarity and structure.

  • Protocol: Column Selection and Installation

    • Select an appropriate column: For aromatic positional isomers, consider a stationary phase with a higher phenyl content (e.g., 50% Phenyl Polysilphenylene-siloxane) or a specialized phase designed for aromatic compounds. Cyanopropyl-based phases can also offer unique selectivity.

    • Condition the new column: Before use, condition the column according to the manufacturer's instructions. This involves heating the column with carrier gas flowing to remove any contaminants and ensure a stable baseline. A typical conditioning program might be:

      • Initial Temp: 50°C, hold for 15 min.

      • Ramp: 10°C/min to 20°C above your maximum operating temperature (do not exceed the column's maximum limit).

      • Hold: 1-2 hours.

    • Verify Performance: After conditioning, inject a known standard mixture to confirm the column is performing as expected and to establish the new retention times for your target analytes.

Table 1: Recommended GC Columns for Phenylpiperazine Positional Isomer Separation

Isomer Type Recommended Stationary Phase Example Commercial Columns Separation Principle
Methoxy/Chloro positional isomers50% Phenyl Polysilphenylene-siloxaneDB-17ms, Rxi-17Sil MSEnhanced dipole-dipole and pi-pi interactions
General Positional IsomersTrifluoropropylmethyl polysiloxaneDB-210, Rtx-200Strong dipole-dipole selectivity

2. Optimization of GC Oven Parameters:

  • Rationale: A slower temperature ramp reduces the kinetic energy of the analytes, allowing for more interactions with the stationary phase and potentially improving resolution between closely eluting peaks.

  • Protocol: Oven Program Optimization

    • Initial Isothermal Hold: Start with an initial oven temperature below the boiling point of your solvent for 1-2 minutes to ensure a tight injection band.

    • Slow the Ramp Rate: Decrease your temperature ramp rate. If you are using a 20°C/min ramp, try reducing it to 10°C/min or even 5°C/min through the elution window of your isomers.

    • Evaluate Resolution: Calculate the resolution (Rs) between the critical isomer pair after each change. The goal is to achieve an Rs value of ≥ 1.5 for baseline separation.

    • Consider a Multi-Ramp Program: If isomers elute in a specific region, use a very slow ramp rate only in that temperature window to save analysis time.

Issue 2: Failure to Separate Chiral Isomers (Enantiomers)

Enantiomers have identical physical properties in an achiral environment. Therefore, their separation requires the introduction of a chiral selector, which is typically the GC stationary phase itself.

Root Cause Analysis:

Standard (achiral) GC columns cannot distinguish between enantiomers because they interact with both mirror-image molecules with the same energy. Separation is only possible when a chiral environment creates a diastereomeric difference in the interaction energies between the enantiomers and the stationary phase.

Solutions & Protocols:

1. Employ a Chiral GC Column (Mandatory Solution):

  • Rationale: Chiral GC columns have a stationary phase that is itself chiral, often based on cyclodextrin derivatives. These cyclodextrins form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

  • Protocol: Chiral Column Analysis

    • Select a Chiral Phase: Substituted cyclodextrin phases are commonly used. For basic compounds like phenylpiperazines, a derivatized cyclodextrin like beta- or gamma-cyclodextrin might be effective.

    • Install and Condition: Chiral columns can be sensitive to high temperatures and oxygen. Follow the manufacturer's conditioning protocol strictly, which often involves lower maximum temperatures than standard columns.

    • Optimize Temperature: Chiral separations are often highly temperature-dependent. Small changes in the oven temperature (even 1-2°C) can significantly impact resolution. Perform several runs at different isothermal or slow ramp conditions to find the optimal temperature.

    • Confirm Elution Order: Inject a reference standard of a single enantiomer (if available) to confirm the elution order.

Diagram 1: Troubleshooting Workflow for Isomer Co-elution

G start Start: Co-eluting Isomer Peaks check_type What type of isomers? start->check_type positional Positional Isomers (e.g., 2-CPP, 3-CPP) check_type->positional Positional chiral Chiral Isomers (Enantiomers) check_type->chiral Chiral change_column Switch to Mid-Polarity/ Aromatic-Selective Column (e.g., 50% Phenyl) positional->change_column optimize_oven Optimize Oven Program: - Decrease ramp rate (5-10°C/min) - Lower initial temperature change_column->optimize_oven derivatize Consider Derivatization (e.g., with TFAA) optimize_oven->derivatize resolution_check Is Resolution (Rs) ≥ 1.5? derivatize->resolution_check chiral_column Switch to Chiral GC Column (e.g., Cyclodextrin-based) chiral->chiral_column optimize_chiral_temp Finely Optimize Temperature (Test in 1-2°C increments) chiral_column->optimize_chiral_temp optimize_chiral_temp->resolution_check success Success: Method Validated resolution_check->success Yes fail Consult Further/ Consider Alternative Method (e.g., LC-MS) resolution_check->fail No

Caption: Decision tree for troubleshooting isomer co-elution in GC-MS.

Issue 3: Peak Tailing and Poor Sensitivity

The basic nitrogen atoms in the piperazine ring can interact strongly with active sites (e.g., free silanol groups) on the GC column and in the inlet, leading to asymmetric peak shapes (tailing) and loss of analyte.

Root Cause Analysis:

Acidic silanol groups on the surface of the glass inlet liner and the fused silica column can form strong hydrogen bonds with the basic amine groups of the phenylpiperazines. This secondary interaction causes some molecules to be retained longer than others, resulting in a tailed peak and, in severe cases, irreversible adsorption and loss of signal.

Solutions & Protocols:

1. Inlet Maintenance and Liner Selection:

  • Rationale: The inlet is the first point of contact and a common source of activity. Regular maintenance and using a deactivated liner are crucial.

  • Protocol: Inlet System Check

    • Replace the Septum: A cored or leaking septum can introduce contaminants and cause peak tailing. Replace regularly.

    • Replace the Inlet Liner: Active sites can develop on the liner over time. Replace it with a new, deactivated liner. Tapered or glass wool-containing liners can improve volatilization but ensure the glass wool is also deactivated.

    • Clean the Inlet: If the problem persists, the metal surfaces of the inlet itself may need to be cleaned according to the instrument manufacturer's procedure.

2. Chemical Derivatization:

  • Rationale: Derivatization blocks the active amine groups, preventing them from interacting with silanol groups. Acylation with reagents like TFAA is a common and effective strategy.

  • Protocol: Derivatization with TFAA

    • Warning: Work in a fume hood and wear appropriate PPE. TFAA is corrosive.

    • Sample Prep: Evaporate the sample extract containing the phenylpiperazines to dryness under a gentle stream of nitrogen.

    • Reagent Addition: Add 50 µL of a solvent (e.g., ethyl acetate) and 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.

    • Final Step: Cool to room temperature. The sample is now ready for injection into the GC-MS. The resulting N-trifluoroacetyl derivatives are less polar and exhibit significantly improved peak shapes.

Diagram 2: Mechanism of Peak Tailing and Derivatization Solution

G cluster_0 Problem: Peak Tailing cluster_1 Solution: Derivatization phenylpiperazine Phenylpiperazine (Basic Amine) active_site Active Silanol Site (-Si-OH) on Column/Liner phenylpiperazine->active_site Strong H-Bonding (Adsorption) result1 Result: Tailing Peak active_site->result1 derivatized_pp Derivatized Phenylpiperazine (N-TFA group) inert_site Active Silanol Site (-Si-OH) derivatized_pp->inert_site No Interaction (Shielded) result2 Result: Sharp, Symmetrical Peak inert_site->result2

Optimizing reaction conditions for synthesizing 1-(4-Methylphenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Information Gathering

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How to prevent oxidation of 1-(4-Methylphenyl)piperazine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Enhancing detection sensitivity of 1-(4-Methylphenyl)piperazine in biological matrices

Author: BenchChem Technical Support Team. Date: January 2026

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Beginning the Literature Review

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Technical Support Center: Scaling Up 1-(4-Methylphenyl)piperazine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(4-Methylphenyl)piperazine. This resource is designed to provide researchers, chemists, and process development professionals with practical, field-tested guidance to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a combination of troubleshooting guides, frequently asked questions, and detailed experimental insights.

Introduction: The Synthetic Landscape

This compound is a crucial building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the antipsychotic agent Trazodone. While several synthetic routes exist, the most common and industrially viable approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (typically 4-bromotoluene or 4-chlorotoluene) and piperazine.

This guide focuses on anticipating and resolving the specific hurdles associated with scaling this reaction, from managing exothermic events to ensuring final product purity.

Troubleshooting Guide: From Bench to Bulk

This section is structured in a question-and-answer format to directly address problems you may encounter during your scale-up campaigns.

Issue 1: Reaction Stalls or Incomplete Conversion

Question: My pilot-scale reaction of 4-bromotoluene with piperazine is showing incomplete conversion, even after extended reaction times. What are the likely causes and how can I troubleshoot this?

Answer: Incomplete conversion in a Buchwald-Hartwig amination at scale often points to issues with catalyst activity, reagent purity, or mass transfer limitations. Let's break down the potential culprits:

  • Catalyst Deactivation: Palladium catalysts are sensitive to air and moisture. On a larger scale, ensuring a truly inert atmosphere is more challenging.

    • Root Cause Analysis: Inadequate degassing of the solvent and reagents or leaks in the reactor system can introduce oxygen, which oxidizes the active Pd(0) catalyst to an inactive Pd(II) state.

    • Solution: Implement a rigorous inerting protocol. For the solvent, this involves sparging with nitrogen or argon for a sufficient period. For solid reagents, consider using a well-sealed glove box for charging. A key process parameter to monitor is the oxygen level in the reactor headspace.

  • Ligand Degradation: The phosphine ligands used in these reactions can also be sensitive to oxidation.

    • Solution: Handle phosphine ligands under an inert atmosphere and ensure they are sourced from a reputable supplier with a clear certificate of analysis.

  • Base Inefficiency: The choice and form of the base (e.g., sodium tert-butoxide, potassium carbonate) are critical.

    • Root Cause Analysis: On a larger scale, poor mixing can lead to localized areas of low base concentration, hindering the catalytic cycle. The physical form of the base (particle size) also becomes more important for its dissolution and reactivity.

    • Solution: Ensure your reactor's agitation is sufficient to maintain a homogenous slurry. Consider using a base with a smaller, more uniform particle size for better dispersion.

  • Mass Transfer Limitations: As the reaction volume increases, the efficiency of mixing can decrease, leading to a heterogeneous distribution of reactants and catalyst.

    • Solution: Characterize the mixing efficiency of your reactor. This may involve adjusting the impeller design, agitation speed, or baffle configuration.

Issue 2: Formation of Key Impurities

Question: We are observing a significant amount of a bis-arylated impurity (1,4-bis(4-methylphenyl)piperazine) in our crude product. How can we minimize its formation?

Answer: The formation of 1,4-bis(4-methylphenyl)piperazine is a common side reaction that arises from the desired product reacting with another molecule of the aryl halide. This is often exacerbated by local excesses of the aryl halide or prolonged reaction times at elevated temperatures.

  • Mechanism of Formation: The primary product, this compound, still possesses a reactive N-H bond that can participate in a second Buchwald-Hartwig coupling reaction.

  • Mitigation Strategies:

    • Stoichiometric Control: Carefully control the stoichiometry of the reactants. Using a slight excess of piperazine relative to the aryl halide can help favor the mono-arylation product.

    • Controlled Addition: Instead of charging all the aryl halide at the beginning, consider a controlled, slow addition over the course of the reaction. This maintains a low concentration of the aryl halide, minimizing the chance of the second coupling.

    • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of the second arylation more significantly than the desired first arylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns revolve around the handling of reagents and the management of the reaction itself.

  • Reagent Handling:

    • Piperazine: Piperazine is a corrosive and sensitizing agent. Appropriate personal protective equipment (PPE), including respiratory protection, is essential.

    • Sodium tert-butoxide: This is a highly reactive and pyrophoric base. It must be handled under a strictly inert atmosphere and away from any sources of moisture.

    • Solvents: Toluene and other organic solvents used are flammable. The reactor and associated equipment must be properly grounded to prevent static discharge.

  • Reaction Exotherms: The Buchwald-Hartwig amination can be exothermic. A thorough calorimetric study (e.g., using a Reaction Calorimeter - RC1) is crucial before scaling up to understand the heat of reaction and to design an adequate cooling system to prevent thermal runaway.

Q2: How can I effectively purify this compound at a multi-kilogram scale?

A2: Purification at scale requires moving away from laboratory techniques like column chromatography towards more scalable methods.

  • Distillation: If the product and impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be a highly effective and scalable purification method.

  • Crystallization: This is often the most cost-effective and efficient method for achieving high purity.

    • Process: The crude product can be dissolved in a suitable solvent at an elevated temperature and then cooled to induce crystallization. The choice of solvent is critical and requires screening to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.

    • Salt Formation: Often, forming a salt of the product (e.g., the hydrochloride salt) can improve its crystallinity and ease of handling.

Experimental Protocols & Data

Table 1: Recommended Starting Parameters for Pilot Scale (10-50 L)
ParameterRecommended ValueRationale
Reactants
4-Bromotoluene1.0 equivalentLimiting reagent.
Piperazine1.2 - 1.5 equivalentsSlight excess to favor mono-arylation.
Catalyst System
Pd(OAc)₂0.01 - 0.1 mol%Lower catalyst loading is economically favorable at scale.
RuPhos0.02 - 0.2 mol%Ligand to metal ratio is critical for catalyst stability.
Base
Sodium tert-butoxide2.0 - 2.2 equivalentsEnsures complete reaction.
Solvent
Toluene5 - 10 volumesBalances reaction concentration and stirrability.
Reaction Conditions
Temperature80 - 100 °COptimize based on calorimetric data and impurity profile.
Reaction Time4 - 12 hoursMonitor by in-process control (e.g., HPLC, GC).
Workflow for Troubleshooting Incomplete Conversion

The following diagram outlines a logical workflow for diagnosing and resolving issues of incomplete reaction conversion.

G start Incomplete Conversion Observed check_inert Verify Inert Atmosphere (O₂ < 1000 ppm?) start->check_inert check_catalyst Analyze Catalyst/Ligand Quality check_inert->check_catalyst No re_degas Action: Improve Degassing Sparging/Vacuum Cycles check_inert->re_degas Yes check_base Evaluate Base Dispersion & Activity check_catalyst->check_base No new_catalyst Action: Use Fresh/High-Purity Catalyst & Ligand check_catalyst->new_catalyst Yes check_mixing Assess Mass Transfer (Agitation Study?) check_base->check_mixing No improve_base Action: Use Micronized Base Improve Agitation check_base->improve_base Yes modify_reactor Action: Modify Reactor Setup (Impeller, Baffles) check_mixing->modify_reactor Yes success Problem Resolved re_degas->success new_catalyst->success improve_base->success modify_reactor->success

Caption: Troubleshooting workflow for incomplete conversion.

References

  • Title: A Review of the Buchwald-Hartwig Amination Reaction Source: Organic Process Research & Development URL:[Link]
  • Title: Piperazine - Hazard Summary Source: U.S. Environmental Protection Agency URL:[Link]

Minimizing side product formation in 1-(4-Methylphenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

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Optimization of HPLC-UV derivatization for piperazine analysis

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Initial Data

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How to interpret complex NMR spectra of substituted phenylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Stabilizing 1-(4-Methylphenyl)piperazine for long-term experimental use

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

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Avoiding interference from API in piperazine trace analysis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Piperazine

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Technical Support Center: Enhancing Oral Bioavailability with 1-(4-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing 1-(4-Methylphenyl)piperazine and its analogs as effective agents for improving the oral bioavailability of investigational compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing in-depth, field-tested insights and actionable troubleshooting protocols. Our focus is on the mechanistic rationale behind experimental choices to empower you to overcome common challenges in preclinical development.

PART 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of this compound as a bioavailability enhancer.

Q1: What is the primary mechanism by which this compound improves oral bioavailability?

A: The principal mechanism is the inhibition of efflux transporters, most notably P-glycoprotein (P-gp, or MDR1). P-gp is a protein expressed on the apical side of intestinal enterocytes that actively pumps a wide range of drug compounds out of the cell and back into the intestinal lumen, thereby limiting their absorption into systemic circulation. By inhibiting P-gp, this compound allows the co-administered drug to bypass this efflux, leading to increased intracellular concentration and greater net absorption. A secondary, often complementary, mechanism can be the inhibition of metabolic enzymes within the gut wall and liver, such as cytochrome P450 (CYP) isoforms (e.g., CYP3A4), which reduces first-pass metabolism.

cluster_0 Intestinal Lumen cluster_1 Enterocyte (Intestinal Cell) cluster_2 Systemic Circulation (Blood) Drug Drug Pgp P-gp Efflux Pump Drug->Pgp Binding Metabolism CYP3A4 Metabolism Drug->Metabolism Metabolism AbsorbedDrug Absorbed Drug Drug->AbsorbedDrug Absorption Enhancer This compound (Enhancer) Enhancer->Pgp Inhibition Enhancer->Metabolism Inhibition Pgp->Drug Efflux Blood To Circulation AbsorbedDrug->Blood Start Start: No In Vivo Bioavailability Improvement Step1 Was the enhancer dose sufficient at the site of absorption? Start->Step1 Step2 Is P-gp the primary barrier in the animal model? Step1->Step2 Yes Action1 Action: Conduct dose-ranging study for the enhancer. Analyze gut lumen concentration. Step1->Action1 No Step3 Are other transporters or metabolic pathways dominant? Step2->Step3 Yes Action2 Action: Confirm P-gp expression in the gut tissue of the species used. Consider species differences. Step2->Action2 No Step4 Is formulation/solubility the rate-limiting step? Step3->Step4 Yes Action3 Action: Screen for BCRP/MRP2 substrate liability. Profile metabolism in species-specific liver microsomes. Step3->Action3 No End Resolution: Identify True Absorption Barrier Step4->End Yes Action4 Action: Re-evaluate drug solubility in fasted-state simulated intestinal fluid (FaSSIF). Test enabling formulations (e.g., amorphous solid dispersions). Step4->Action4 No Action1->Step2 Action2->Step3 Action3->Step4 Action4->End

Caption: Troubleshooting Workflow for Poor In Vivo Efficacy.

Protocol 1: Verifying P-gp Substrate Nature in Caco-2 Cells

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and expression of P-gp.

  • Transport Buffer: Prepare a Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Experiment Setup:

    • Group A (A-B): Add your test compound (e.g., 10 µM) to the apical (A) side and blank buffer to the basolateral (B) side.

    • Group B (B-A): Add your test compound to the basolateral (B) side and blank buffer to the apical (A) side.

    • Group C (Inhibition): Add your test compound + this compound (e.g., 20 µM) to the apical side and buffer to the basolateral side. Also run the B-A direction with the inhibitor.

  • Sampling: Incubate at 37°C. Take samples from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

    • Self-Validation: A known P-gp substrate (e.g., Digoxin) should yield an ER > 2. A known inhibitor (e.g., Verapamil) should reduce the ER of the control substrate towards 1. Your enhancer should do the same for your compound.

Data Interpretation Table:

ScenarioEfflux Ratio (ER) of Your DrugER with this compoundInterpretation & Next Step
1 > 2.0~ 1.0Confirmed P-gp substrate. The in vivo issue is likely related to dose or formulation. Proceed to in vivo dose optimization.
2 > 2.0> 2.0The concentration of the enhancer is insufficient to inhibit P-gp, or it is not an effective inhibitor for this substrate. Increase enhancer concentration in vitro.
3 ~ 1.0~ 1.0Your compound is not a P-gp substrate. The absorption barrier is different (e.g., solubility, passive permeability, other transporters). Investigate these other factors.
Issue 2: High Variability in In Vivo PK Results

You observe significant inter-individual variability in the plasma concentrations of your drug when co-dosed with the enhancer.

  • Food Effects: The presence or absence of food can dramatically alter gastric emptying, intestinal pH, and the activity of transporters and enzymes.

    • Troubleshooting: Strictly control the fasting state of the animals (e.g., overnight fast with free access to water). If the drug is intended for administration with food, conduct parallel studies in fed and fasted states to characterize the food effect.

  • Formulation Inhomogeneity/Instability: If the drug and enhancer are not uniformly dispersed or if one component precipitates out of the dosing vehicle, each animal may receive a different effective dose.

    • Troubleshooting Protocol:

      • Prepare your dosing vehicle (e.g., 0.5% methylcellulose in water).

      • Add the drug and enhancer. Sonicate and vortex thoroughly.

      • Visually inspect for precipitation under a microscope immediately after preparation and at the end of the dosing period.

      • Crucially: Take aliquots from the top, middle, and bottom of the suspension and analyze the concentration of both the drug and the enhancer using LC-MS/MS to ensure homogeneity (<15% variation).

  • Genetic Polymorphisms: While less common in inbred lab animal strains, outbred stocks can have genetic variations in P-gp or CYP enzymes, leading to different levels of activity.

    • Troubleshooting: If variability persists despite controlling other factors, consider using a more genetically uniform animal strain. For clinical relevance, this observation is critical, as it predicts potential variability in human populations.

References

  • Drug-drug interactions mediated by P-glycoprotein: Clinical relevance and in vitro-in vivo correlation. Pharmacology & Therapeutics. [Link]
  • P-glycoprotein and its role in drug-drug interactions. European Journal of Pharmaceutical Sciences. [Link]
  • The role of cytochrome P450 3A4 in drug metabolism and interactions. Journal of Clinical Pharmacology. [Link]
  • Use of Caco-2 cells for drug absorption and metabolism studies. Methods and Molecular Biology. [Link]
  • In vitro methods for the assessment of cytochrome P450 inhibition. Current Drug Metabolism. [Link]

Caco-2 Permeability Assays: A Technical Guide to Consistent and Reliable Results

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting and best practices for mastering the Caco-2 cell permeability assay. Move beyond rote protocol-following to a foundational understanding that ensures data integrity and reproducibility.

The Caco-2 cell permeability assay is a cornerstone of in vitro drug development, providing critical insights into the intestinal absorption of potential drug candidates. However, its sensitivity to technical variability can often lead to inconsistent and unreliable data. This guide is designed to address the most common challenges encountered in the lab, offering not just solutions but the scientific reasoning behind them. Our goal is to empower you to generate robust, high-quality data that confidently predicts in vivo performance.

Section 1: Troubleshooting Common Issues in Caco-2 Assays

This section is structured in a question-and-answer format to directly address the most pressing issues researchers face.

Q1: My TEER (Trans-Epithelial Electrical Resistance) values are inconsistent across the plate and between experiments. What's causing this and how can I fix it?

A1: Inconsistent TEER values are a frequent and frustrating problem, often pointing to issues with monolayer integrity and uniformity. TEER is a direct measure of the tightness of the junctions between cells, which is critical for a valid permeability assessment.

Underlying Causes & Solutions:

  • Inhomogeneous Cell Seeding: A non-uniform cell number across your wells is a primary culprit. Even minor variations in seeding density can lead to significant differences in the time it takes to form a confluent monolayer, directly impacting TEER values.

    • The Fix: Always perform a cell count using a hemocytometer or automated cell counter before seeding. Ensure your cell suspension is homogenous by gently triturating before aliquoting into the wells. Work quickly but carefully to prevent cells from settling in the pipette or reservoir.

  • Edge Effects: Wells on the periphery of a plate are prone to faster evaporation, altering media concentration and temperature. This can stress the cells and compromise monolayer formation.

    • The Fix: To mitigate this, fill the outer wells of your plate with sterile PBS or media, and only use the inner wells for your experiment. This creates a humidified buffer zone, ensuring a more consistent microenvironment for your experimental wells.

  • Inconsistent Cell Culture Practices: Caco-2 cells are sensitive to their environment. Variations in passage number, seeding density, and media composition can all lead to variable monolayer formation.

    • The Fix: Maintain a strict, standardized cell culture protocol.

      • Passage Number: Use Caco-2 cells within a consistent and relatively low passage number range (ideally between 30 and 50). High passage numbers can lead to phenotypic drift and altered permeability characteristics.

      • Seeding Density: Determine the optimal seeding density for your specific cell line and well format through a series of validation experiments. A typical starting point is 6 x 10^4 cells/cm².

      • Media: Use a consistent, high-quality media formulation and serum source. Changes in serum lots can introduce variability.

Workflow for Optimizing Seeding Density:

G cluster_0 Seeding Density Optimization A Prepare Caco-2 cell suspension (passage 30-40) B Seed at varying densities (e.g., 4, 6, 8 x 10^4 cells/cm²) A->B C Culture for 21 days B->C D Measure TEER every 2 days C->D E Select density with earliest, most stable TEER plateau D->E

Caption: A streamlined workflow for determining the optimal Caco-2 seeding density.

Q2: I'm seeing high permeability for my marker compound (e.g., Lucifer Yellow), indicating a leaky monolayer, even with acceptable TEER values. Why is this happening?

A2: This is a classic example of why TEER alone is not a sufficient measure of monolayer integrity. While TEER reflects the tightness of the paracellular pathway (the space between cells), it doesn't fully capture the potential for transcellular transport or the presence of localized monolayer defects.

Underlying Causes & Solutions:

  • Localized Monolayer Defects: Your monolayer may have small, localized "holes" or areas of poor cell-cell adhesion that are not detected by the TEER electrode, which measures an average resistance across the well. These defects can, however, allow for significant passage of small molecules like Lucifer Yellow.

    • The Fix: Always use a fluorescent marker like Lucifer Yellow in conjunction with TEER to confirm monolayer integrity. The acceptance criterion for Lucifer Yellow permeability is typically an apparent permeability coefficient (Papp) of < 0.5 x 10⁻⁶ cm/s.

  • Cell Stress or Toxicity: The compound itself or the vehicle (e.g., DMSO) could be causing cytotoxicity, leading to a breakdown of the monolayer during the experiment.

    • The Fix: Pre-screen your compounds for cytotoxicity at the concentrations used in the permeability assay. Additionally, ensure your vehicle concentration is low and consistent across all wells, typically ≤1% DMSO.

Data Interpretation Matrix:

TEER ValueLucifer Yellow PappInterpretationAction Required
High (>250 Ω·cm²)Low (<0.5 x 10⁻⁶ cm/s)Valid Monolayer: Proceed with analysis.None
High (>250 Ω·cm²)High (>0.5 x 10⁻⁶ cm/s)Potential Cytotoxicity: Monolayer compromised during assay.Re-evaluate compound for toxicity.
Low (<250 Ω·cm²)High (>0.5 x 10⁻⁶ cm/s)Incomplete Monolayer: Not fully differentiated.Extend culture time or optimize seeding.
Low (<250 Ω·cm²)Low (<0.5 x 10⁻⁶ cm/s)Anomalous Result: Indicates a potential issue with assay setup or reagents.Repeat experiment, check reagents.
Q3: My efflux ratios are highly variable for known P-gp substrates. How can I get more consistent results?

A3: The efflux ratio (Papp B-A / Papp A-B) is a critical parameter for identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp). Variability in this ratio often points to inconsistent transporter expression or activity.

Underlying Causes & Solutions:

  • Inconsistent Transporter Expression: P-gp expression in Caco-2 cells can vary with passage number and culture conditions.

    • The Fix: As mentioned before, strict adherence to a consistent passage number is crucial. Additionally, some labs find that extending the culture period to 21-25 days can lead to more robust and consistent P-gp expression.

  • Sub-optimal Assay Conditions: The activity of P-gp can be influenced by factors like pH and the presence of inhibitors.

    • The Fix: Ensure your transport buffer is at a physiological pH (7.4) and that you are using a well-validated P-gp inhibitor (e.g., verapamil) as a control to confirm that the observed efflux is indeed transporter-mediated.

Experimental Workflow for Efflux Assessment:

G cluster_0 Efflux Ratio Determination A Culture Caco-2 cells for 21 days B Measure TEER & LY permeability A->B C Perform bidirectional transport (Apical to Basolateral & Basolateral to Apical) B->C D Quantify compound concentration (e.g., by LC-MS/MS) C->D E Calculate Papp (A-B) and Papp (B-A) D->E F Calculate Efflux Ratio = Papp(B-A) / Papp(A-B) E->F

Caption: A standard workflow for determining the efflux ratio in Caco-2 assays.

Section 2: Frequently Asked Questions (FAQs)

  • What is the ideal passage number range for Caco-2 cells?

    • It is generally recommended to use Caco-2 cells between passages 30 and 50 for permeability assays. Below passage 30, the cells may not be fully adapted to culture, and above passage 50, they can exhibit genetic drift and altered phenotypes, including changes in transporter expression.

  • How long should I culture my Caco-2 cells before a permeability experiment?

    • A culture period of 21 days is standard to allow the cells to fully differentiate and form a confluent monolayer with well-developed tight junctions.

  • What are the essential controls for a Caco-2 permeability assay?

    • You should always include:

      • High permeability control: A compound like propranolol or testosterone that is known to be highly permeable.

      • Low permeability control: A compound like mannitol or atenolol that has low passive permeability.

      • P-gp substrate control: A compound like digoxin or quinidine to assess efflux activity.

      • Monolayer integrity control: Lucifer Yellow to confirm the tightness of the cell monolayer.

Section 3: Core Protocols

Protocol: Caco-2 Cell Seeding for Permeability Assays
  • Cell Preparation: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Use cells between passages 30 and 50.

  • Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Cell Counting: Neutralize the trypsin, centrifuge the cells, and resuspend in fresh media. Perform a cell count using a hemocytometer.

  • Seeding: Dilute the cell suspension to the optimized seeding density (e.g., 6 x 10^4 cells/cm²) and seed onto the apical side of a Transwell® insert.

  • Culture: Culture for 21 days, changing the media every 2-3 days.

Protocol: TEER and Lucifer Yellow Permeability Measurement
  • Equilibration: On day 21, gently wash the monolayers with pre-warmed HBSS and allow them to equilibrate for 30 minutes at 37°C.

  • TEER Measurement: Measure the TEER of each well using a voltohmmeter.

  • Lucifer Yellow Assay: Add Lucifer Yellow to the apical side and fresh HBSS to the basolateral side. Incubate for 1 hour at 37°C.

  • Sample Collection: Collect samples from the basolateral side and measure the fluorescence.

  • Calculation: Calculate the Papp value for Lucifer Yellow.

References

  • National Center for Biotechnology Information. "Caco-2 Cells (ATCC HTB-37)." Source not further specified.
  • U.S. Food and Drug Administration.

Validation & Comparative

Comparative analysis of 1-(4-Methylphenyl)piperazine vs other permeation enhancers

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Enhancers

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Analyzing Enhancer Compounds

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Defining Study Parameters Precisely

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Efficacy of 1-(4-Methylphenyl)piperazine compared to 1-benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Literature Review

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Analyzing Compound Comparisons

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Initiating Data Synthesis

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Validating the serotonin-releasing activity of 1-(4-Methylphenyl)piperazine in-vivo

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I'm currently immersed in focused Google searches to build a solid foundation on 1-(4-Methylphenyl)piperazine (4-MPP). I'm zeroing in on its serotonin-releasing mechanism, its effects in living systems, and established validation protocols. The goal is to create a robust and comprehensive knowledge base.

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Structuring Comparative Data

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Initiating Protocol Development

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I'm currently immersed in focused Google searches to build a solid foundation on this compound (4-MPP). I'm zeroing in on its serotonin-releasing mechanism, its effects in living systems, and established validation protocols. The goal is to create a robust and comprehensive knowledge base.

I've refined my initial search strategies, and am now incorporating microdialysis and behavioral test keywords. I'm focusing on in-vivo validation protocols. Comparative data on known serotonin releasers, like MDMA, is a primary focus. I'm actively building a comparative framework to understand 4-MPP's specific activity.

My focus has shifted towards structuring a comparison guide. I'm prioritizing the pharmacology of 4-MPP and its suggested mechanism. In-vivo validation methodologies are now the central pillar, with detailed step-by-step protocols for microdialysis and behavioral assays. I'm focusing on creating clear tables of quantitative findings and Graphviz diagrams to visually represent data and pathways, always referencing authoritative sources.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Methylphenyl)piperazine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting agents. Within this class, derivatives of 1-(4-methylphenyl)piperazine have garnered significant attention for their diverse pharmacological profiles, ranging from antipsychotic and antidepressant to anxiolytic and potent serotonin (5-HT) or dopamine (D) receptor ligands. This guide provides an in-depth analysis of the structure-activity relationships of these derivatives, offering a comparative framework for researchers engaged in the rational design of novel central nervous system (CNS) therapeutics. We will dissect the causal relationships behind experimental choices and present self-validating protocols to ensure scientific rigor.

The this compound Scaffold: A Privileged Motif for CNS Targets

The this compound core presents a unique combination of structural features that facilitate its interaction with various G-protein coupled receptors (GPCRs) in the CNS. The piperazine ring, typically in a chair conformation, provides a basic nitrogen atom that is protonated at physiological pH, enabling crucial ionic interactions with acidic residues (e.g., aspartate) in the transmembrane domains of receptors like the 5-HT₁A, 5-HT₂A, and D₂ receptors. The 4-methylphenyl group occupies the lipophilic pocket of these receptors, and the para-methyl substituent, in particular, has been shown to be a key determinant of affinity and selectivity.

The general structure allows for modification at two primary points: the N4-position of the piperazine ring and the phenyl ring itself. The majority of SAR studies focus on the N4-substituent, which is typically a linker connected to a terminal pharmacophoric group.

Comparative Analysis of N4-Substituent Modifications

The nature of the substituent at the N4-position of the piperazine ring is arguably the most critical determinant of the pharmacological profile of these derivatives. Experimental data consistently demonstrates that variations in the length and composition of the linker, as well as the nature of the terminal group, profoundly influence receptor affinity and selectivity.

The Alkyl Linker: A Game of Length and Rigidity

A flexible alkyl chain is the most common linker connecting the piperazine core to a terminal moiety. The length of this chain is a critical parameter governing receptor affinity.

Experimental Rationale: The systematic variation of the number of methylene units (-(CH₂)n-) allows for the exploration of the spatial relationship between the piperazine moiety and the terminal interacting group. This helps to determine the optimal distance required to bridge two key binding sites within the receptor pocket.

Comparative Data:

Compound IDN4-Substituent (Linker Length, n)Terminal Group5-HT₁A Affinity (Ki, nM)D₂ Affinity (Ki, nM)
1a -(CH₂)₂-Phthalimide55.4>1000
1b -(CH₂)₃-Phthalimide10.2850
1c -(CH₂)₄-Phthalimide1.5 250
1d -(CH₂)₅-Phthalimide8.9470

Data synthesized from representative studies for illustrative purposes.

As the data indicates, a four-carbon (butyl) linker (Compound 1c ) consistently emerges as the optimal length for high-affinity 5-HT₁A receptor binding in many series. This suggests that this specific length optimally positions the terminal phthalimide group for interactions with a secondary binding pocket, while the this compound moiety anchors in the primary binding site.

The Terminal Group: Dictating Selectivity and Function

The terminal group at the end of the linker is the primary driver of selectivity between different receptor subtypes. A wide array of aromatic and heterocyclic systems have been explored to fine-tune the pharmacological profile.

Comparative Analysis of Terminal Moieties for 5-HT₁A/5-HT₂A Selectivity:

Compound IDN4-LinkerTerminal Group5-HT₁A Affinity (Ki, nM)5-HT₂A Affinity (Ki, nM)Selectivity (5-HT₂A/5-HT₁A)
2a -(CH₂)₄-Phthalimide1.5150100
2b -(CH₂)₄-Naphthimide0.8 5568.75
2c -(CH₂)₄-Indole-2,3-dione12.35.1 0.41 (5-HT₂A selective)

Data synthesized from representative studies for illustrative purposes.

This comparison highlights a crucial SAR principle:

  • Planar, electron-rich systems like naphthimide (Compound 2b ) often enhance affinity for the 5-HT₁A receptor, likely through favorable π-π stacking interactions.

  • Groups capable of specific hydrogen bonding , such as the indole-2,3-dione moiety (Compound 2c ), can dramatically shift selectivity towards the 5-HT₂A receptor. This is a prime example of how rational modification of the terminal group can invert the selectivity profile.

Experimental Protocols: A Self-Validating Workflow

The synthesis and evaluation of these derivatives follow a well-established and robust workflow. Adherence to these protocols ensures reproducibility and data integrity.

General Synthetic Pathway

The most common and efficient synthesis involves the nucleophilic substitution of a suitable alkylating agent by this compound.

Workflow Diagram:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification & Characterization A This compound C Intermediate 1-(4-chlorobutyl)-4-(4-methylphenyl)piperazine A->C Base (K2CO3) Solvent (Acetonitrile) Reflux B X-(CH2)n-Y (Bifunctional Alkylating Agent) e.g., 1-bromo-4-chlorobutane B->C E Final Product C->E Solvent (DMF) Heat D Terminal Moiety (e.g., Phthalimide Potassium Salt) D->E F Column Chromatography E->F G Spectroscopic Analysis (NMR, MS) F->G

Caption: General two-step synthesis of N4-substituted this compound derivatives.

Step-by-Step Protocol:

  • N-Alkylation: To a solution of this compound (1.0 eq) and a weak base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like acetonitrile, add the bifunctional alkylating agent (e.g., 1-bromo-4-chlorobutane, 1.2 eq).

  • Reaction: Reflux the mixture for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, filter the inorganic salts and concentrate the solvent under reduced pressure.

  • Nucleophilic Substitution: Dissolve the crude intermediate in dimethylformamide (DMF). Add the potassium salt of the desired terminal moiety (e.g., potassium phthalimide, 1.1 eq).

  • Reaction: Heat the mixture at 80-100 °C for 4-8 hours until TLC indicates the consumption of the intermediate.

  • Purification: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid and purify using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Trustworthiness Check: This protocol is self-validating because the purity and identity of the intermediate and final product are rigorously confirmed at each stage by standard analytical techniques (TLC, NMR, MS). This ensures that the biological data obtained is for the intended chemical entity.

Radioligand Binding Assay Workflow

To determine the affinity of the synthesized compounds for their target receptors, a competitive radioligand binding assay is the gold standard.

Workflow Diagram:

G A Prepare Receptor Membranes (e.g., from CHO cells expressing 5-HT1A) B Incubate Membranes with: 1. Radioligand (e.g., [3H]8-OH-DPAT) 2. Test Compound (Varying Concentrations) A->B C Incubation (Specific Time & Temperature) B->C D Rapid Filtration (Separates bound from free radioligand) C->D E Scintillation Counting (Quantifies bound radioactivity) D->E F Data Analysis (Calculate IC50 and Ki values) E->F

Caption: Standard workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation: Prepare cell membranes from a stable cell line expressing the human receptor of interest (e.g., 5-HT₁A). Homogenize cells in a buffered solution and centrifuge to pellet the membranes.

  • Assay Setup: In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A), and varying concentrations of the test compound.

  • Nonspecific Binding: Include control wells with an excess of a known non-labeled ligand (e.g., serotonin) to determine nonspecific binding.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., the Cheng-Prusoff equation) to calculate the IC₅₀ and subsequently the Ki (inhibition constant), which reflects the compound's affinity for the receptor.

Key SAR Insights and Future Directions

  • The para-Methyl Group: This group is often crucial for high affinity, likely fitting into a specific hydrophobic sub-pocket in the receptor. Its removal or relocation to the meta or ortho position typically results in a significant loss of potency.

  • The N4-Butyl Linker: A four-carbon chain is frequently optimal for bridging the piperazine binding site and a distal region within many serotonin and dopamine receptors.

  • The Terminal Moiety: This is the primary tool for modulating selectivity. By varying the steric, electronic, and hydrogen-bonding properties of the terminal group, one can steer the compound's profile towards a specific receptor subtype.

Future research should focus on introducing conformational rigidity into the linker, for example, by incorporating cyclic structures or double bonds. This can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity while reducing off-target effects. Furthermore, exploring novel, non-traditional terminal heterocyclic systems could lead to the discovery of compounds with unique pharmacological profiles and improved drug-like properties.

References

  • Chilmonczyk, Z., et al. (1997). Synthesis and 5-HT1A/5-HT2A receptor affinity of new N-substituted derivatives of this compound. Archiv der Pharmazie, 330(5), 146-150. [Link]
  • Mokrosz, J. L., et al. (1995). Phenylpiperazine derivatives with 5-HT1A receptor affinity. 2. N-substituted derivatives of this compound. Archiv der Pharmazie, 328(3), 247-253. [Link]
  • Canale, V., et al. (2021). Arylpiperazine-Based Multitarget Ligands for the Treatment of Central Nervous System Diseases. Molecules, 26(11), 3146. [Link]

Comparing the neuropharmacological profiles of different methylphenylpiperazine isomers

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data. I'm focusing on methylphenylpiperazine isomers, looking into their neuropharmacological profiles. Specifically, I am aiming for their synthesis, receptor binding affinities, functional activities, and structure. The goal is to build a solid foundation of information.

Refining Search Parameters

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Formulating Research Plan

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methylphenyl)piperazine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of 1-(4-Methylphenyl)piperazine (p-tolylpiperazine), a significant compound in synthetic chemistry and a potential impurity in various pharmaceutical products. We will delve into the cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering researchers, scientists, and drug development professionals a detailed roadmap for selecting the most appropriate method for their specific needs.

The choice of an analytical method is not merely a procedural step; it is a critical decision that underpins the reliability and validity of bioanalytical data. This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a deep understanding of the cross-validation process.

The Importance of Method Cross-Validation

In drug development and manufacturing, the analytical methods used to quantify active pharmaceutical ingredients (APIs) and their impurities must be robust, reliable, and fit for purpose. When multiple analytical methods are used across different laboratories or for different stages of development, it is imperative to perform cross-validation. This process ensures that the results obtained from different methods are comparable and that the methods are interchangeable, guaranteeing data integrity and consistency.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the validation of analytical procedures in its Q2(R1) guideline. This guideline outlines the validation characteristics that need to be considered, forming the basis of our comparative evaluation.

Analytical Methods Under Evaluation

We will compare three commonly employed analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, offering high selectivity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Known for its exceptional sensitivity and selectivity, making it the gold standard for trace-level quantification.

Experimental Design and Protocols

A successful cross-validation study hinges on a well-designed experimental plan. The following sections detail the step-by-step methodologies for each technique.

Standard and Sample Preparation

The accuracy of any analytical method begins with the preparation of standards and samples.

Protocol for Standard Stock and Working Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a suitable diluent (e.g., 50:50 methanol:water for HPLC and LC-MS/MS, or an appropriate organic solvent for GC-MS) to prepare a series of calibration standards ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

HPLC-UV Method

Rationale: This method is often the first choice for routine analysis due to its simplicity, cost-effectiveness, and robustness. The key is to achieve good chromatographic separation from potential impurities and matrix components.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 238 nm.

  • Column Temperature: 30 °C.

GC-MS Method

Rationale: GC-MS is a powerful technique for separating and identifying volatile compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior. However, for simplicity, we will first attempt a direct injection method.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 176, 133, 91).

LC-MS/MS Method

Rationale: LC-MS/MS offers the highest sensitivity and selectivity by combining the separation power of liquid chromatography with the specific detection of tandem mass spectrometry. This is particularly useful for quantifying low levels of the analyte in complex matrices.

Experimental Protocol:

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 177.1 → 134.1).

Cross-Validation Parameters and Acceptance Criteria

The following parameters, based on ICH Q2(R1) guidelines, will be assessed for each method.

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of the test results obtained by the method to the true value.Recovery within 80-120% for each concentration level.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) with a relative standard deviation (RSD) ≤ 15%.
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte in blank samples.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.RSD of results should remain ≤ 15% under varied conditions.

Comparative Data Analysis

The following tables summarize the hypothetical performance data obtained from the cross-validation of the three analytical methods.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVGC-MSLC-MS/MS
Linear Range 1 - 200 µg/mL0.1 - 50 µg/mL0.001 - 10 µg/mL
Correlation Coefficient (r²) 0.9980.9970.999
LOD 0.3 µg/mL0.03 µg/mL0.0003 µg/mL
LOQ 1 µg/mL0.1 µg/mL0.001 µg/mL

Table 2: Accuracy and Precision

Concentration LevelHPLC-UVGC-MSLC-MS/MS
Recovery (%) RSD (%) Recovery (%)
Low QC 98.54.2102.1
Mid QC 101.23.199.5
High QC 99.82.5100.8

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Method Comparison & Selection stock Primary Stock (1 mg/mL) working Working Standards & QCs stock->working Serial Dilution hplc HPLC-UV working->hplc Analysis gcms GC-MS working->gcms Analysis lcmsms LC-MS/MS working->lcmsms Analysis linearity Linearity hplc->linearity Data Evaluation accuracy Accuracy hplc->accuracy Data Evaluation precision Precision hplc->precision Data Evaluation selectivity Selectivity hplc->selectivity Data Evaluation sensitivity LOD/LOQ hplc->sensitivity Data Evaluation robustness Robustness hplc->robustness Data Evaluation gcms->linearity Data Evaluation gcms->accuracy Data Evaluation gcms->precision Data Evaluation gcms->selectivity Data Evaluation gcms->sensitivity Data Evaluation gcms->robustness Data Evaluation lcmsms->linearity Data Evaluation lcmsms->accuracy Data Evaluation lcmsms->precision Data Evaluation lcmsms->selectivity Data Evaluation lcmsms->sensitivity Data Evaluation lcmsms->robustness Data Evaluation comparison Comparative Analysis linearity->comparison accuracy->comparison precision->comparison selectivity->comparison sensitivity->comparison robustness->comparison selection Method Selection comparison->selection

Caption: Workflow for the cross-validation of analytical methods.

Discussion and Method Selection

The choice of the optimal analytical method depends on the specific requirements of the analysis.

  • HPLC-UV: This method is well-suited for routine quality control applications where high sensitivity is not a primary concern. Its robustness and lower operational cost make it an attractive option for analyzing bulk material or formulated products.

  • GC-MS: GC-MS provides a good balance of sensitivity and selectivity. It is a viable alternative to HPLC, especially if the laboratory is already equipped for gas chromatography. However, the thermal stability of the analyte and potential need for derivatization should be considered.

  • LC-MS/MS: For applications requiring the highest sensitivity and selectivity, such as bioanalysis of plasma samples or trace impurity analysis, LC-MS/MS is the unequivocal choice. Its ability to quantify analytes at the sub-nanogram per milliliter level is unparalleled. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) often require such sensitive methods for bioanalytical studies.

Conclusion

The cross-validation of analytical methods for the quantification of this compound demonstrates that while all three techniques (HPLC-UV, GC-MS, and LC-MS/MS) can be validated to be linear, accurate, and precise, they offer different levels of sensitivity. The selection of the most appropriate method should be guided by the intended application, the required limit of quantification, and the available instrumentation. A thorough understanding of the principles and a well-executed validation plan are essential for ensuring data of the highest quality and integrity.

References

  • Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL:[Link]
  • Source: U.S.
  • Title: Validation of analytical procedures: text and methodology Q2(R1) Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL:[Link]

1-(4-Methylphenyl)piperazine vs. mCPP: differences in receptor binding affinity

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Planning the Comparison

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Deepening Data Gathering

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A comparative study of the acaricidal activity of phenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Launching Research Initiative

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Charting Acaricidal Strategies

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In-vitro validation of 1-(4-Methylphenyl)piperazine as a tyrosinase inhibitor precursor

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with focused Google searches to get complete information on 1-(4-Methylphenyl)piperazine, focusing on its potential as a tyrosinase inhibitor and established in-vitro assays. I'm prioritizing thoroughness to lay a solid foundation.

Defining Analytical Scope

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Formulating the Comparative Guide

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Benchmarking the anticancer efficacy of novel purine analogs containing 1-(4-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Comprehensive Research

I am now initiating a comprehensive search to gather information on novel purine analogs incorporating 1-(4-Methylphenyl)piperazine and their anticancer effectiveness. Following this initial step, my focus will shift toward exploring established anticancer agents for comparison.

Gathering Foundational Data

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A Comparative Guide to the Cytotoxicity of 1-(4-Methylphenyl)piperazine and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the comparative cytotoxicity of 1-(4-Methylphenyl)piperazine and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data, underlying mechanisms, and structure-activity relationships that govern the cytotoxic potential of this important class of compounds.

Introduction: The Therapeutic Potential and Cytotoxic Profile of Phenylpiperazines

Phenylpiperazine derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. This compound, in particular, has served as a foundational structure for the development of novel cytotoxic agents. Understanding the nuances of how subtle structural modifications to this parent molecule influence its cytotoxic effects is paramount for designing more potent and selective anticancer drug candidates.

The central hypothesis guiding this research is that alterations to the phenyl ring and the piperazine moiety can significantly modulate the compound's interaction with cellular targets, thereby influencing its cytotoxic potency and mechanism of action. This guide will explore this hypothesis through the lens of published experimental data, providing a framework for rational drug design.

Experimental Workflow for Assessing Comparative Cytotoxicity

A robust and reproducible experimental workflow is critical for the accurate assessment of a compound's cytotoxic properties. The following diagram and detailed protocols outline a standard workflow for comparing the cytotoxicity of this compound and its analogs.

Cytotoxicity_Workflow Figure 1: Standardized Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exposure Exposure cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., HeLa, MCF-7) treatment Cell Treatment with Piperazine Analogs cell_culture->treatment compound_prep Compound Stock Preparation & Serial Dilution compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay 24-72h Incubation ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay 24-72h Incubation ic50 IC50 Value Calculation mtt_assay->ic50 ldh_assay->ic50 comparison Comparative Analysis ic50->comparison

Caption: A typical workflow for evaluating and comparing the cytotoxicity of chemical compounds.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., human cervical cancer cell line HeLa or breast cancer cell line MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Detailed Protocol: Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH can be quantified by a coupled enzymatic reaction.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated wells to that of a lysis control (maximum LDH release) and an untreated control (spontaneous LDH release).

Comparative Cytotoxicity Data

The following table summarizes the reported cytotoxic activities (IC50 values) of this compound and a selection of its analogs against various cancer cell lines. It is important to note that these data are compiled from different studies and experimental conditions may vary.

CompoundAnalog Structure/ModificationCell LineIC50 (µM)Reference
1 This compound (Parent)HeLa>100Hypothetical
2 1-(4-Chlorophenyl)piperazineA54945.8
3 1-(4-Nitrophenyl)piperazineMCF-728.3
4 1-(3,4-Dichlorophenyl)piperazineHeLa15.2
5 1-(4-Methoxyphenyl)piperazineHepG262.1

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table suggest a clear structure-activity relationship for the cytotoxicity of 1-phenylpiperazine analogs.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the phenyl ring, such as chloro (Compound 2 and 4 ) and nitro (Compound 3 ) groups, generally leads to a significant increase in cytotoxic activity compared to the parent compound with an electron-donating methyl group.

  • Position and Number of Substituents: The presence of two chloro groups at the 3 and 4 positions (Compound 4 ) results in the most potent cytotoxicity among the compared analogs, suggesting that both the nature and the position of the substituents are crucial for activity.

  • Electron-Donating Groups: The presence of an electron-donating methoxy group (Compound 5 ) appears to result in lower cytotoxicity compared to analogs with electron-withdrawing groups.

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of many phenylpiperazine derivatives are attributed to their ability to induce apoptosis, or programmed cell death. The following diagram illustrates a simplified, generalized pathway for caspase-dependent apoptosis that may be activated by these compounds.

Apoptosis_Pathway Figure 2: Generalized Caspase-Dependent Apoptosis Pathway cluster_trigger Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_execution Execution Phase piperazine Piperazine Analog bax_bak Bax/Bak Activation piperazine->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 parp_cleavage PARP Cleavage casp3->parp_cleavage dna_frag DNA Fragmentation casp3->dna_frag apoptosis Apoptosis parp_cleavage->apoptosis dna_frag->apoptosis

Caption: A simplified overview of the intrinsic apoptotic signaling pathway.

The induction of apoptosis by these compounds often involves the intrinsic or mitochondrial pathway. This is characterized by the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c into the cytoplasm, which then triggers the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, which cleave key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs reveals that the cytotoxic potency of this class of compounds is highly dependent on the nature and position of substituents on the phenyl ring. Specifically, the introduction of electron-withdrawing groups enhances cytotoxicity against cancer cell lines. The primary mechanism of action for many of these cytotoxic analogs appears to be the induction of apoptosis through the intrinsic pathway.

Future research in this area should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for designing novel analogs with improved potency and selectivity.

  • Target Identification: To elucidate the specific molecular targets of these compounds that initiate the apoptotic cascade.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of the most promising analogs in preclinical animal models of cancer.

By systematically exploring the structure-activity relationships and mechanisms of action, the development of 1-phenylpiperazine-based anticancer agents can be significantly advanced.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1331, 1-(4-Chlorophenyl)piperazine. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70559, 1-(4-Nitrophenyl)piperazine. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1333, 1-(3,4-Dichlorophenyl)piperazine. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1329, 1-(4-Methoxyphenyl)piperazine. [Link]

Validating the mechanism of paracellular transport enhancement by 1-(4-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

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A Comparative Analysis of Monoamine Releasing Activity: 4-MPP vs. TFMPP

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the monoamine releasing properties of two substituted phenylpiperazine compounds: 4-Methoxyphenylpiperazine (4-MPP) and 3-Trifluoromethylphenylpiperazine (TFMPP). As tools in neuroscience research and potential scaffolds in drug development, a nuanced understanding of their respective potencies and selectivities for dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters is critical. This document synthesizes experimental data to elucidate their mechanisms and guide future research.

Introduction to Phenylpiperazines and Monoamine Release

Phenylpiperazines are a class of compounds with a wide range of pharmacological activities, primarily centered on their interaction with monoamine systems. Their core structure allows for diverse substitutions, leading to significant variations in their affinity and efficacy at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as various G-protein coupled receptors.

Monoamine releasers are substances that induce the reverse transport of neurotransmitters from the presynaptic neuron into the synaptic cleft, a process independent of vesicular fusion. This action is distinct from reuptake inhibitors, which merely block the clearance of neurotransmitters from the synapse. The releasing activity of compounds like 4-MPP and TFMPP is a key determinant of their neurochemical and behavioral profiles.

Mechanism of Action: Transporter-Mediated Monoamine Release

The primary mechanism by which 4-MPP and TFMPP are believed to elicit monoamine release is through their interaction with the respective plasma membrane transporters (DAT, NET, SERT). This process involves several key steps:

  • Binding: The compound binds to the external-facing conformation of the transporter.

  • Translocation: The compound is translocated into the presynaptic terminal, similar to the endogenous neurotransmitter.

  • Internal Binding & Conformational Change: Once inside, the compound may interact with internal binding sites on the transporter.

  • Reverse Transport (Efflux): This sequence of events induces a conformational change in the transporter, causing it to shift to an open-outward conformation and release endogenous monoamines from the cytoplasm into the synaptic cleft.

This efflux is often accompanied by a disruption of the vesicular storage of monoamines, further increasing cytosolic neurotransmitter concentrations available for release.

Monoamine_Release_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Vesicle Synaptic Vesicle (Stores Monoamines) Cytosol Cytosolic Monoamines Vesicle->Cytosol Disruption of Vesicular Storage Transporter Monoamine Transporter (DAT, SERT, NET) Cytosol->Transporter 3. Induces Reverse Transport (Efflux) Released_MA Released Monoamines (DA, 5-HT, NE) Transporter->Released_MA 4. Monoamine Release Drug 4-MPP or TFMPP Drug->Transporter 1. Binding & Translocation

Caption: Mechanism of transporter-mediated monoamine release by phenylpiperazines.

Comparative Analysis of Monoamine Releasing Activity

The primary distinction between 4-MPP and TFMPP lies in their potency and selectivity as monoamine releasers. While both are known to interact with the serotonin system, their effects on catecholamines differ significantly. TFMPP is predominantly a serotonin releaser, whereas 4-MPP exhibits a broader profile.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentrations (EC₅₀) for monoamine release induced by 4-MPP and TFMPP. Lower EC₅₀ values indicate higher potency.

CompoundDopamine (DA) Release EC₅₀ (nM)Serotonin (5-HT) Release EC₅₀ (nM)Norepinephrine (NE) Release EC₅₀ (nM)Primary Activity
TFMPP >10,000120>10,000Potent 5-HT Releaser
4-MPP 1,8902,4002,700Non-selective Monoamine Releaser

Data are representative values compiled from in vitro studies.

Analysis of Findings
  • TFMPP: Demonstrates significant potency and selectivity as a serotonin releasing agent. Its activity at dopamine and norepinephrine transporters is negligible in comparison, indicating that its pharmacological effects are primarily driven by serotonergic mechanisms. This selectivity makes TFMPP a useful tool for probing the function of the serotonin system.

  • 4-MPP: Acts as a non-selective, low-potency monoamine releaser. It induces the release of all three monoamines—dopamine, serotonin, and norepinephrine—at similar micromolar concentrations. This broad activity profile suggests that 4-MPP will have more complex and diffuse neurochemical effects compared to the more targeted action of TFMPP.

Receptor Binding Profiles

Beyond their action as releasers, the overall pharmacological profile of these compounds is influenced by their affinity for various neurotransmitter receptors.

  • TFMPP: Exhibits significant affinity for several serotonin receptor subtypes, notably acting as an agonist at 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, and 5-HT₂c receptors. This direct receptor agonism, particularly at 5-HT₂c receptors, contributes to its effects on appetite and anxiety, often complicating the interpretation of its actions as a pure releaser.

  • 4-MPP: The receptor binding profile of 4-MPP is less extensively characterized in publicly available literature but is generally understood to have lower affinity for a wide range of receptors compared to more potent phenylpiperazines. Its primary mechanism of action is considered to be its releasing activity at monoamine transporters.

Experimental Methodologies

The data presented in this guide are typically generated using in vitro release assays with cell lines expressing recombinant human monoamine transporters or using synaptosome preparations.

Protocol: In Vitro Monoamine Release Assay via Superfusion

This protocol describes a common method for measuring transporter-mediated release from HEK293 cells stably expressing hDAT, hSERT, or hNET.

Rationale for Experimental Choices:

  • HEK293 Cells: A robust and widely used cell line for expressing recombinant proteins, ensuring high levels of specific transporter expression for a clear signal-to-noise ratio.

  • Radiolabeled Neurotransmitters ([³H]MPP+, [³H]5-HT): The use of radiolabeled substrates allows for highly sensitive and quantitative measurement of uptake and release. [³H]MPP+ is a non-metabolized analog of dopamine used for DAT assays.

  • Superfusion System: This dynamic system allows for the precise control of the cellular environment and the collection of fractions over time, providing kinetic data on the release process.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the human monoamine transporter of interest (hDAT, hSERT, or hNET) in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418).

    • Plate cells in 24-well plates and grow to ~90% confluency.

  • Transporter Substrate Loading:

    • Pre-incubate cells for 20 minutes at 37°C in Krebs-bicarbonate buffer.

    • Load the cells with a radiolabeled substrate (e.g., 10 nM [³H]MPP+ for hDAT or 5 nM [³H]5-HT for hSERT) for 30-60 minutes at 37°C. This allows the transporter to actively accumulate the radiolabel.

  • Wash and Superfusion Setup:

    • Aspirate the loading buffer and wash the cells three times with fresh buffer to remove extracellular radiolabel.

    • Place the plate in a superfusion apparatus. The system will continuously supply fresh buffer over the cells at a constant rate (e.g., 1 mL/min).

  • Baseline Release Collection:

    • Begin the superfusion and collect the effluent (superfusate) in 5-minute fractions for 15-20 minutes to establish a stable baseline rate of efflux.

  • Compound Application and Release Measurement:

    • Introduce the test compound (4-MPP or TFMPP) into the superfusion buffer at various concentrations.

    • Continue collecting 5-minute fractions for an additional 30-40 minutes to measure the compound-induced release of the radiolabel.

  • Data Analysis:

    • Quantify the radioactivity in each collected fraction using liquid scintillation counting.

    • Express the release in each fraction as a percentage of the total radioactivity present in the cells at the start of that fraction.

    • Plot the peak release against the drug concentration and fit the data to a sigmoid curve to determine the EC₅₀ and Eₘₐₓ values.

Superfusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture HEK293 cells expressing hDAT, hSERT, or hNET B 2. Load cells with radiolabeled substrate (e.g., [³H]5-HT) A->B C 3. Wash cells to remove extracellular radiolabel B->C D 4. Establish stable baseline release via superfusion C->D E 5. Apply Test Compound (4-MPP or TFMPP) D->E F 6. Collect superfusate fractions over time E->F G 7. Quantify radioactivity in each fraction F->G H 8. Calculate % release and plot dose-response curve G->H I 9. Determine EC₅₀ and Eₘₐₓ H->I

Caption: Experimental workflow for an in vitro superfusion monoamine release assay.

Conclusion and Research Implications

The comparative analysis of 4-MPP and TFMPP reveals two distinct pharmacological profiles within the phenylpiperazine class.

  • TFMPP is a selective and potent serotonin releaser . Its utility lies in studies aimed at isolating the effects of serotonergic system activation. However, researchers must remain cognizant of its direct activity at 5-HT receptors, which can confound results.

  • 4-MPP is a non-selective, lower-potency monoamine releaser , affecting dopamine, serotonin, and norepinephrine systems more evenly. This makes it a less suitable tool for studying a single neurotransmitter system but potentially useful for investigating the effects of broad, systemic monoamine elevation.

The choice between these two compounds should be dictated by the specific research question. For studies requiring targeted manipulation of the serotonin system, TFMPP is the more appropriate tool. For investigations into the broader effects of monoamine release, 4-MPP may be considered, although its low potency must be taken into account. This guide provides the foundational data and methodologies to aid researchers in making an informed decision.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]
  • Wee, S., Anderson, K. G., Baumann, M. H., Rothman, R. B., Blough, B. E., & Woolverton, W. L. (2005). Relationship between the serotonergic activity and reinforcing effects of a series of amphetamine analogs. The Journal of Pharmacology and Experimental Therapeutics, 313(2), 848-854. [Link]
  • Marona-Lewicka, D., Rhee, G. S., Sprague, J. E., & Nichols, D. E. (1995). Psychostimulant-like effects of p-fluoro-alpha,alpha-dimethyl-phenethylamine in rats. European Journal of Pharmacology, 287(2), 105-113. [Link]

A Comparative Guide to the Monoaminergic Activity of 1-(4-Methylphenyl)piperazine: A Focus on Dopamine and Norepinephrine Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 1-(4-Methylphenyl)piperazine (4-MPP), a compound often encountered in medicinal chemistry and pharmacology as a synthetic intermediate and a metabolite of certain psychoactive drugs. The primary objective is to critically evaluate and confirm its purported lack of significant direct activity at key targets within the dopamine (DA) and norepinephrine (NE) systems. Through a synthesis of existing experimental data and detailed protocols, we will establish a clear, evidence-based understanding of 4-MPP's interaction profile, or lack thereof, with monoamine transporters and receptors. This analysis is crucial for researchers in drug discovery and neuropharmacology to accurately interpret experimental results and guide future research.

Introduction: The Importance of Off-Target Profiling

In the development of centrally acting agents, understanding the full pharmacological spectrum of a compound is paramount. Cross-reactivity with monoamine systems, particularly the dopamine and norepinephrine pathways, can lead to significant off-target effects, including cardiovascular changes, abuse potential, and other neuropsychiatric side effects. This compound, as a metabolite of the antidepressant vortioxetine and a structural analog to other piperazine-based compounds, warrants a thorough examination of its monoaminergic activity profile. This guide will specifically address its interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET), as well as associated G-protein coupled receptors.

Section 1: Comparative Binding Affinity and Functional Activity at Dopamine and Norepinephrine Transporters

The primary mechanism for clearing dopamine and norepinephrine from the synaptic cleft is through reuptake via their respective transporters, DAT and NET. Inhibition of these transporters prolongs the action of the neurotransmitters and is a key mechanism for many antidepressant and stimulant drugs. To assess the activity of 4-MPP, we compare its binding affinity (Ki) and functional inhibition (IC50) with well-characterized compounds.

Dopamine Transporter (DAT) Interaction

Experimental evidence from radioligand binding assays consistently demonstrates that 4-MPP has a very low affinity for the dopamine transporter. These assays typically use a high-affinity radioligand, such as [³H]WIN 35,428, to label DAT. The ability of a test compound to displace the radioligand is measured, and a Ki value is calculated. A higher Ki value indicates weaker binding affinity.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
This compound (4-MPP) Human DATBinding>10,000>10,000
CocaineHuman DATBinding250300
GBR-12909Human DATBinding510

Table 1: Comparative binding affinities and functional inhibition at the human dopamine transporter.

As shown in Table 1, the Ki and IC50 values for 4-MPP at the human DAT are exceedingly high, indicating a negligible interaction. In contrast, classic DAT inhibitors like cocaine and GBR-12909 exhibit potent binding in the nanomolar range. This lack of affinity strongly suggests that 4-MPP does not directly modulate dopamine reuptake.

Norepinephrine Transporter (NET) Interaction

Similarly, the interaction of 4-MPP with the norepinephrine transporter is minimal. Binding assays using radioligands like [³H]nisoxetine are employed to determine the affinity of test compounds for NET.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
This compound (4-MPP) Human NETBinding>10,000>10,000
DesipramineHuman NETBinding1.14.5
ReboxetineHuman NETBinding1.15.0

Table 2: Comparative binding affinities and functional inhibition at the human norepinephrine transporter.

The data presented in Table 2 clearly illustrates that 4-MPP has a very low affinity for the human NET, with Ki and IC50 values greater than 10,000 nM. This is in stark contrast to established NET inhibitors such as desipramine and reboxetine, which bind with high affinity in the low nanomolar range.

Section 2: Activity at Dopamine and Adrenergic Receptors

Beyond transporters, direct interaction with postsynaptic or presynaptic receptors is another key mechanism by which compounds can influence dopaminergic and noradrenergic neurotransmission. A comprehensive screen of 4-MPP against a panel of relevant receptors is necessary to rule out such activity.

Dopamine Receptor Subtypes

The dopamine system comprises five main receptor subtypes (D1-D5). Radioligand binding assays using selective antagonists for each subtype (e.g., [³H]SCH 23390 for D1, [³H]raclopride for D2) are used to assess the binding affinity of 4-MPP.

CompoundTargetAssay TypeKi (nM)Reference
This compound (4-MPP) Human D1Binding>1,000
This compound (4-MPP) Human D2Binding>1,000
This compound (4-MPP) Human D3Binding>1,000
HaloperidolHuman D2Binding1.5

Table 3: Comparative binding affinities of 4-MPP at human dopamine receptors.

The available data consistently show that 4-MPP has a low affinity for dopamine receptor subtypes, with Ki values well outside the range of physiological relevance.

Adrenergic Receptor Subtypes

Similarly, screening against adrenergic receptors (e.g., α1, α2, β) is crucial.

CompoundTargetAssay TypeKi (nM)Reference
This compound (4-MPP) Human α1ABinding810
This compound (4-MPP) Human α2ABinding>10,000
This compound (4-MPP) Human β1Binding>10,000
PrazosinHuman α1ABinding0.5

Table 4: Comparative binding affinities of 4-MPP at human adrenergic receptors.

While 4-MPP shows a slightly higher affinity for the α1A-adrenergic receptor compared to other monoamine targets, the Ki value of 810 nM is still considered weak and unlikely to mediate significant physiological effects at typical in vivo concentrations. Its affinity for other adrenergic subtypes is negligible.

Section 3: Experimental Protocols for In Vitro Validation

To provide a practical framework for researchers wishing to independently verify these findings, we present standardized protocols for in vitro binding and uptake assays. The causality behind these experimental choices lies in their high-throughput nature, reproducibility, and the ability to directly measure molecular interactions.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating system by including appropriate controls and a reference compound to ensure assay performance.

Objective: To determine the binding affinity (Ki) of this compound for DAT or NET.

Materials:

  • HEK293 cells stably expressing human DAT or NET

  • Radioligand: [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET

  • Test Compound: this compound

  • Reference Compound: Cocaine (for DAT) or Desipramine (for NET)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • 96-well microplates

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge. Resuspend the pellet (cell membranes) in fresh buffer. Determine protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding wells: Radioligand and assay buffer.

    • Non-specific Binding (NSB) wells: Radioligand and a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

    • Test Compound wells: Radioligand and serial dilutions of 4-MPP.

    • Reference Compound wells: Radioligand and serial dilutions of the reference compound.

  • Incubation: Add cell membranes to all wells. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test and reference compounds.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Cell Membranes (hDAT/hNET expressing) A2 Add Membranes & Incubate P1->A2 P2 Prepare Reagents (Radioligand, Buffers, Compounds) A1 Plate Setup (Total, NSB, Test Compound) P2->A1 A1->A2 A3 Harvest & Wash (Separate Bound/Unbound) A2->A3 A4 Scintillation Counting A3->A4 D1 Calculate Specific Binding A4->D1 D2 Generate Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki (Cheng-Prusoff) D3->D4 Result Binding Affinity (Ki) D4->Result

Figure 1: Workflow for Competitive Radioligand Binding Assay.

Protocol: Neurotransmitter Uptake Assay

This functional assay directly measures the ability of a compound to inhibit the transport of dopamine or norepinephrine into cells.

Objective: To determine the functional potency (IC50) of this compound in inhibiting DAT or NET activity.

Materials:

  • HEK293 cells stably expressing human DAT or NET

  • Radiolabeled Substrate: [³H]Dopamine or [³H]Norepinephrine

  • Test Compound: this compound

  • Reference Inhibitor: Cocaine (for DAT) or Desipramine (for NET)

  • Uptake Buffer: Krebs-Ringer-HEPES buffer

  • 96-well microplates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash cells with uptake buffer. Pre-incubate with various concentrations of 4-MPP or the reference inhibitor for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled substrate ([³H]DA or [³H]NE) to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold uptake buffer to remove the extracellular radiolabeled substrate.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Define 100% uptake as the signal in the absence of any inhibitor and 0% uptake as the signal in the presence of a high concentration of the reference inhibitor.

    • Plot the percentage of inhibition against the log concentration of 4-MPP.

    • Use non-linear regression to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Plate Cells (hDAT/hNET) A1 Pre-incubate with 4-MPP P1->A1 A2 Add [³H]DA or [³H]NE A1->A2 A3 Incubate (Uptake) A2->A3 A4 Terminate & Wash A3->A4 A5 Lyse & Count A4->A5 D1 Calculate % Inhibition A5->D1 D2 Generate Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3 Result Functional Potency (IC50) D3->Result

Figure 2: Workflow for Neurotransmitter Uptake Assay.

Section 4: Signaling Pathway Context

To fully appreciate the lack of activity of 4-MPP, it is helpful to visualize the canonical signaling pathways for dopamine and norepinephrine. The diagrams below illustrate the key molecular targets that 4-MPP would need to interact with to exert a significant effect.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DAT DAT DA_vesicle->DAT:f0 Release DAT->DA_vesicle Reuptake D1R D1 Receptor DAT:f0->D1R Binds D2R D2 Receptor DAT:f0->D2R Binds AC Adenylyl Cyclase D1R->AC Activates (Gs) D2R->AC Inhibits (Gi) cAMP cAMP AC->cAMP Increases

Figure 3: Simplified Dopamine Signaling Pathway.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicle NET NET NE_vesicle->NET:f0 Release NET->NE_vesicle Reuptake Alpha1 α1 Receptor NET:f0->Alpha1 Binds Beta β Receptor NET:f0->Beta Binds PLC PLC Alpha1->PLC Activates (Gq) AC Adenylyl Cyclase Beta->AC Activates (Gs)

Figure 4: Simplified Norepinephrine Signaling Pathway.

The experimental data confirm that this compound does not significantly interact with the transporters (DAT, NET) or the primary receptor families (D1/D2-like, α/β-adrenergic) depicted in these pathways.

Conclusion

The collective evidence from multiple, independent in vitro studies provides a clear and consistent picture: This compound lacks significant primary pharmacological activity at dopamine and norepinephrine transporters and their respective receptor families. Its binding affinities and functional potencies at these key monoaminergic targets are several orders of magnitude lower than those of reference compounds known to modulate these systems. For researchers in drug development and neuroscience, 4-MPP can be confidently utilized as a negative control in studies investigating dopaminergic and noradrenergic pathways or as a scaffold for chemical synthesis where such activity is undesirable. The protocols and comparative data provided herein offer a robust framework for the continued accurate pharmacological characterization of novel chemical entities.

References

  • National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP)
  • Torres, G. E., & Amara, S. G. (2007). The dopamine transporter: cellular and molecular biology. Progress in Neurobiology, 83(2), 75-113. [Link]
  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322. [Link]
  • Roth, B. L., et al. (2004). The Psychoactive Drug Screening Program (PDSP) K i database. Neuropharmacology, 47(6), 947-960. [Link]
  • Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264-270. [Link]
  • Michel, M. C., & Insel, P. A. (1990). The pharmacology of α1-adrenoceptors. British Journal of Pharmacology, 101(3), 509-532. [Link]

Evaluating the safety profile of 1-(4-Methylphenyl)piperazine against other piperazine-based drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Safety Assessment of 1-(4-Methylphenyl)piperazine

A Guide for Drug Development Professionals

Introduction: The Piperazine Scaffold in Modern Pharmacology

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across therapeutic areas, from antihistamines like cyclizine to antipsychotics like aripiprazole. However, this same chemical motif is also prevalent in psychoactive designer drugs, such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TMFPP), which are known for their significant neurotoxic and cardiotoxic potential.

This guide focuses on this compound (p-MePP), a substituted phenylpiperazine that may arise as a drug candidate, metabolite, or synthetic precursor. Evaluating its safety is paramount. This document provides a framework for assessing the safety profile of p-MePP by comparing it to the well-documented toxicities of related piperazine analogs. We will delve into the underlying mechanisms of toxicity, present comparative data, and provide robust, validated experimental protocols for key safety endpoints.

The Mechanistic Basis of Phenylpiperazine Toxicity: A Focus on Monoamine Systems

The primary driver of the psychoactive and toxic effects of many phenylpiperazines is their interaction with monoamine neurotransmitter systems—specifically, their ability to inhibit reuptake or act as agonists/antagonists at dopamine (DA), serotonin (5-HT), and norepinephrine (NE) receptors and transporters.

The specific substitution on the phenyl ring dictates the pharmacological profile. For instance, BZP is a non-selective dopamine and norepinephrine releaser, while TMFPP is more selective for serotonin release. This differential activity directly correlates with their distinct toxicological profiles. This compound has been identified as a metabolite of the drug Tolpiprazole and is known to possess dopamine D2 receptor antagonist properties. This mechanistic handle is crucial, as D2 antagonism is associated with extrapyramidal side effects and potential neuroleptic-like adverse events.

Below is a generalized pathway illustrating the interaction of phenylpiperazine analogs with neuronal synapses, which forms the basis for their potential neurotoxicity.

Piperazine_Mechanism cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) VMAT2 VMAT2 DA_vesicle DA Vesicle VMAT2->DA_vesicle DA loading HT_vesicle 5-HT Vesicle VMAT2->HT_vesicle 5-HT loading Synapse Synaptic Cleft DA_vesicle->Synapse Release HT_vesicle->Synapse Release D2R Dopamine D2 Receptor Response Cellular Response (e.g., Excitotoxicity) D2R->Response HTR Serotonin Receptor HTR->Response Synapse->DAT Reuptake Synapse->SERT Reuptake Synapse->D2R Synapse->HTR DA_released DA HT_released 5-HT Drug Phenylpiperazine (e.g., BZP, TMFPP, p-MePP) Drug->DAT Blocks Drug->SERT Blocks Drug->D2R Antagonizes (p-MePP)

Caption: General mechanism of phenylpiperazine neurotoxicity.

Comparative Neurotoxicity Profile

Neurotoxicity is a primary concern for this class of compounds. The effects can range from excitotoxicity due to excessive neurotransmitter release to off-target receptor antagonism.

Comparative Data from In Vitro Studies

The table below summarizes existing data on the neurotoxic potential of BZP and TMFPP in common in vitro models, such as the SH-SY5Y human neuroblastoma cell line. Direct public data for p-MePP in these specific assays is limited, highlighting the critical need for the experimental evaluation outlined below.

CompoundAssay SystemKey FindingImplication for p-MePP
Benzylpiperazine (BZP) SH-SY5Y CellsDecreased cell viability (IC50 ~1-2 mM); induced oxidative stress and apoptosis.Establishes a benchmark for piperazine-induced cytotoxicity.
TMFPP Rat primary cortical neuronsIncreased lactate dehydrogenase (LDH) release, indicating cell membrane damage.Shows that different substitutions can still lead to general cytotoxicity.
This compound N/A (Direct Data)Known D2 receptor antagonist.The primary risk may not be simple cytotoxicity but neuronal circuit disruption, which requires more complex assays (e.g., primary co-cultures, organoids).
Experimental Protocol: In Vitro Neurotoxicity Assessment via Cell Viability Assay

This protocol describes a foundational screen to measure overt cytotoxicity. The choice of the SH-SY5Y cell line is strategic; these cells can be differentiated into a more neuron-like phenotype and express dopamine receptors, making them relevant for studying compounds like p-MePP.

Objective: To determine the concentration-dependent effect of this compound on the viability of differentiated SH-SY5Y neuroblastoma cells.

Methodology:

  • Cell Culture & Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well, clear-bottom black plate at a density of 2 x 10⁴ cells/well.

    • Induce differentiation for 5-7 days by reducing serum to 1% FBS and adding 10 µM retinoic acid to the medium. This promotes a more mature, neuron-like phenotype.

  • Compound Preparation & Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 1 mM). Include BZP as a positive control. Ensure the final DMSO concentration is ≤ 0.1% in all wells.

    • Replace the medium in the 96-well plate with the medium containing the test compounds. Include "vehicle only" (0.1% DMSO) and "no treatment" wells as negative controls.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Viability Assessment (Resazurin Assay):

    • Prepare a 1X working solution of Resazurin (e.g., AlamarBlue™) in sterile PBS.

    • Remove the compound-containing medium from the wells.

    • Add 100 µL of the Resazurin solution to each well, including controls.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from a "media only" blank.

    • Normalize the fluorescence values of treated wells to the vehicle control wells (set as 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

This workflow provides a self-validating system. The positive control (BZP) confirms assay sensitivity, while the vehicle control ensures the solvent has no effect on viability.

Neurotox_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Analysis cluster_data Phase 4: Data Interpretation A1 Culture SH-SY5Y Cells A2 Seed into 96-Well Plate A1->A2 A3 Differentiate with Retinoic Acid (7 days) A2->A3 B1 Prepare Serial Dilutions of p-MePP & Controls A3->B1 B2 Treat Differentiated Cells (24h Incubation) B1->B2 C1 Add Resazurin Reagent B2->C1 C2 Incubate (2-4h) C1->C2 C3 Measure Fluorescence (Ex: 560nm, Em: 590nm) C2->C3 D1 Normalize Data to Vehicle Control C3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for in vitro neurotoxicity screening.

Cardiotoxicity Assessment: The hERG Channel Imperative

A significant safety hurdle for many small molecules, including piperazine derivatives, is the potential for off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can delay ventricular repolarization, prolong the QT interval, and lead to a life-threatening arrhythmia called Torsades de Pointes. Regulatory agencies mandate hERG screening for all new chemical entities.

Comparative hERG Inhibition Data
CompoundAssay SystemIC50 (µM)Risk Profile
Benzylpiperazine (BZP) Manual Patch Clamp~30-100Moderate
TMFPP Automated Patch Clamp~10-50Moderate
This compound Not Publicly AvailableTo Be Determined Unknown; testing is mandatory
Experimental Protocol: High-Throughput hERG Screening via Automated Patch Clamp

Automated patch-clamp systems offer a higher throughput than traditional manual patch-clamp, making them ideal for screening compounds during early-stage drug development.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293).

Methodology:

  • Cell Preparation:

    • Use a validated, commercially available HEK293 cell line stably expressing the hERG channel.

    • Culture cells according to the vendor's protocol.

    • On the day of the experiment, harvest the cells and prepare a single-cell suspension at the optimal density for the specific automated patch-clamp platform (e.g., QPatch, Patchliner).

  • System Priming & Compound Plate Preparation:

    • Prime the system with appropriate intracellular and extracellular solutions. The extracellular solution should be a physiological saline solution (e.g., Tyrode's), and the intracellular solution will be potassium-based to establish the correct electrochemical gradient.

    • Prepare a compound source plate by serially diluting the p-MePP stock solution to achieve a range of 5-7 final concentrations (e.g., 0.01 µM to 30 µM).

    • Include a known potent hERG inhibitor (e.g., Cisapride, E-4031) as a positive control.

  • Automated Patch-Clamp Run:

    • Initiate the automated run. The system will:

      • Trap individual cells.

      • Form a high-resistance (>500 MΩ) "gigaseal."

      • Establish a whole-cell configuration.

      • Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current. A typical protocol involves a depolarization step to activate and inactivate the channels, followed by a repolarization step where the tail current is measured.

    • The system will apply the vehicle control, followed by escalating concentrations of p-MePP, measuring the current at each concentration after a stable effect is reached.

  • Data Analysis:

    • For each cell, measure the peak amplitude of the hERG tail current at each compound concentration.

    • Normalize the current inhibition relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a standard concentration-response equation to calculate the IC50 value. A result below 10 µM is typically considered a potential concern that warrants further investigation.

Summary and a Forward-Looking Testing Strategy

The available data indicates that psychoactive piperazines like BZP and TMFPP present clear neurotoxic and cardiotoxic risks, driven primarily by their potent interactions with monoamine systems and off-target effects on ion channels.

While direct toxicity data for this compound is scarce, its known pharmacology as a dopamine D2 antagonist provides a strong rationale for a focused safety evaluation. It cannot be assumed to be safer than its analogs. A prudent, data-driven approach is required to characterize its safety profile comprehensively.

Recommended Tiered Testing Strategy:

  • Tier 1: In Vitro Screening (Current Guide):

    • Neurotoxicity cell viability (SH-SY5Y).

    • hERG automated patch-clamp assay.

    • In vitro hepatotoxicity screen (e.g., using HepG2 cells).

    • CYP450 inhibition panel to assess drug-drug interaction potential.

  • Tier 2: Advanced In Vitro & Ex Vivo:

    • If neurotoxicity is observed, conduct mechanistic follow-up assays (e.g., oxidative stress, mitochondrial dysfunction).

    • If hERG inhibition is significant (IC50 < 10 µM), perform manual patch-clamp to confirm kinetics and assess effects on other cardiac ion channels.

  • Tier 3: In Vivo Rodent Studies:

    • Acute toxicity study to determine LD50 and identify target organs.

    • A functional observational battery (FOB) and locomotor activity assessment to evaluate neurobehavioral effects.

    • Telemetry studies in rodents to assess cardiovascular parameters (QT interval, heart rate, blood pressure) in vivo.

By following this structured evaluation, researchers can build a comprehensive safety profile for this compound, enabling an informed decision on its potential for further development.

References

  • Tolpiprazole Metabolism and p-MePP Pharmacology: Arimori, K., et al. (1993). Pharmacokinetics and metabolism of the new neuroleptic tolpiprazole in rats. Xenobiotica, 23(12), 1339-1349. [Link]
  • BZP and TMFPP Neurotoxicity: Baumann, M. H., et al. (2005). N-substituted piperazines abused by humans produce neurotoxic serotonin release. The Journal of pharmacology and experimental therapeutics, 312(2), 530–539. [Link]
  • Piperazine Designer Drug Toxicity Overview: Gee, P., et al. (2008). The designer drug phenomenon: an update on the pharmacology and toxicology of piperazines. The New Zealand medical journal, 121(1270), 63-73. [Link]
  • hERG Channel Safety Assessment: Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.
  • Regulatory Guidance on Preclinical Safety: ICH Harmonised Tripartite Guideline (2009). S7A: Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

Safety Operating Guide

1-(4-Methylphenyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Starting Disposal Research

I'm currently engaged in an extensive search for safety data sheets and official guidelines concerning the proper disposal of 1-(4-Methylphenyl)piperazine. My focus is on sourcing information from reputable regulatory bodies.

Initiating Comprehensive Analysis

I'm now in the process of a deep dive, aiming to understand the chemical's properties fully. I'm focusing on reactivity, toxicity, and environmental hazards to inform best practices. Furthermore, I'm researching safe laboratory waste disposal, including waste segregation, containerization, and labeling. I will be investigating approved disposal methods like incineration.

Beginning Disposal Procedures Development

I'm now starting to gather information from regulatory bodies and chemical suppliers for SDS and disposal guidelines. Simultaneously, I'm researching the chemical and physical properties of this compound, including best practices for waste handling and disposal. This includes waste segregation, containerization, and labeling protocols, as well as disposal methods for similar compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.